1-(2-Propyn-1-yl)-4-piperidinone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-prop-2-ynylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-9-6-3-8(10)4-7-9/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDTVCZEYDRQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 1-(2-propyn-1-yl)-4-piperidinone
An In-depth Technical Guide to the Synthesis of 1-(2-propyn-1-yl)-4-piperidinone
Abstract
This technical guide provides a comprehensive overview of the , a valuable heterocyclic building block. The core of this synthesis is the N-alkylation of 4-piperidone with propargyl bromide, a robust and efficient transformation. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed experimental protocol, an exploration of the underlying reaction mechanism, and a thorough guide to the characterization of the final product. By grounding the procedure in established chemical principles and providing practical insights, this guide aims to empower scientists to reliably execute and understand this important synthesis.
Introduction and Significance
This compound is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. It incorporates two key structural motifs: the 4-piperidone ring and a terminal alkyne (propargyl group).
-
The 4-Piperidone Core: The piperidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals.[1] The ketone functionality at the 4-position serves as a versatile handle for further chemical modifications, such as reductive amination or aldol condensations, enabling the construction of complex molecular architectures.[2][3]
-
The Propargyl Group: The terminal alkyne is a highly valuable functional group, most notably for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This allows for the efficient and specific conjugation of the molecule to other entities, such as biomolecules, polymers, or fluorescent tags.
The combination of these features makes this compound an important intermediate for creating diverse chemical libraries, developing novel pharmaceutical agents, and constructing advanced materials.
Synthesis Methodology: N-Alkylation
The most direct and widely employed method for the is the nucleophilic substitution (SN2) reaction between 4-piperidone and an appropriate propargylating agent, typically propargyl bromide.
Overall Reaction Scheme
The reaction proceeds by treating 4-piperidone, commonly available as its hydrochloride monohydrate salt, with propargyl bromide in the presence of a suitable base.
References
An In-depth Technical Guide to the Physical Properties of 1-(2-propyn-1-yl)-4-piperidinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-(2-propyn-1-yl)-4-piperidinone, a versatile heterocyclic ketone, is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a piperidinone core and a terminal alkyne moiety, makes it a valuable building block for the synthesis of complex molecules, including novel therapeutic agents. The propargyl group, in particular, serves as a reactive handle for "click" chemistry and other coupling reactions, enabling the construction of diverse molecular libraries. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, from designing reaction conditions and purification protocols to formulating it for biological assays. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, grounded in available data and theoretical principles.
Molecular Identity and Structure
A foundational aspect of understanding a compound's physical properties is a clear characterization of its molecular structure.
Chemical Structure and Functional Groups
This compound possesses a saturated six-membered heterocyclic ring containing a nitrogen atom, with a ketone functional group at the 4-position and a 2-propynyl (propargyl) group attached to the nitrogen.
Figure 1: Molecular structure of this compound, highlighting the key functional groups.
The interplay between the polar ketone and the tertiary amine, along with the electronically distinct alkyne, dictates the compound's physical behavior. The piperidinone ring is expected to adopt a chair conformation to minimize steric strain.
Molecular Formula and Weight
The fundamental identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 857190-11-5 | [1] |
| InChIKey | QFDTVCZEYDRQIQ-UHFFFAOYSA-N | |
| SMILES | C#CCN1CCC(CC1)=O |
Note: Some commercial supplier websites may erroneously list incorrect molecular formulas and weights. The values presented here are calculated from the confirmed chemical structure.
Macroscopic Physical Properties
These properties are crucial for handling, storage, and designing experimental setups.
Physical State and Appearance
This compound is a solid at room temperature. It has been described as a white crystalline solid.
Melting Point
The melting point is a critical indicator of purity. A sharp melting point range suggests a high degree of purity.
| Property | Value | Source |
| Melting Point | 75-77 °C |
Note: This value is reported by a commercial supplier and should be considered an approximate value. Experimental verification is recommended.
Boiling Point and Density
-
Boiling Point: Due to the presence of polar functional groups and a moderate molecular weight, a relatively high boiling point, likely above 200 °C at atmospheric pressure, can be anticipated. Vacuum distillation would be the preferred method for purification to prevent decomposition at high temperatures.
-
Density: The density is expected to be slightly greater than that of water, a common characteristic for small organic molecules containing oxygen and nitrogen.
Solubility
The solubility profile is a key determinant in selecting appropriate solvents for reactions, purification, and biological assays.
| Solvent Class | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The presence of the polar ketone and tertiary amine can facilitate some interaction with water through hydrogen bonding. However, the overall hydrocarbon character of the molecule will likely limit its aqueous solubility. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are effective at solvating polar organic molecules. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | The molecule's polarity is compatible with these solvents. |
| Ethers (e.g., Diethyl ether, THF) | Soluble | The ether functionality can interact favorably with the polar groups of the molecule. |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the ketone and nitrogen, facilitating dissolution. |
| Non-polar Solvents (e.g., Hexanes, Toluene) | Limited solubility to insoluble | The significant polarity of the molecule will likely lead to poor solubility in non-polar hydrocarbon solvents. |
Note: These are predicted solubilities based on the principle of "like dissolves like." Experimental determination is crucial for specific applications.
Spectroscopic Properties
Spectroscopic data provides a fingerprint for the molecule, enabling its identification and characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are detailed below. An experimental FTIR spectrum is available through spectral databases.[2]
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| C≡C-H (Terminal Alkyne) | ~3300 cm⁻¹ (stretch) | A sharp, characteristic peak. |
| C≡C (Alkyne) | ~2100-2260 cm⁻¹ (stretch) | A weak to medium intensity peak. |
| C=O (Ketone) | ~1715 cm⁻¹ (stretch) | A strong, sharp peak, characteristic of a six-membered ring ketone. |
| C-N (Amine) | ~1100-1300 cm⁻¹ (stretch) | |
| C-H (Aliphatic) | ~2850-3000 cm⁻¹ (stretch) |
Experimental Protocol for Acquiring an IR Spectrum:
-
Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For solution-phase analysis, the compound can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal interfering absorbances in the regions of interest.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal, KBr pellet, or solvent should be acquired and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum should be analyzed for the presence of the characteristic absorption bands listed above to confirm the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While experimental spectra are not widely published, the expected chemical shifts can be predicted based on the molecular structure and data from similar compounds.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Alkyne C-H | ~2.0 - 2.5 | t (triplet, from coupling to CH₂) | 1H |
| Propargyl CH₂ | ~3.0 - 3.5 | d (doublet, from coupling to alkyne H) | 2H |
| Piperidinone CH₂ (adjacent to N) | ~2.5 - 3.0 | m (multiplet) | 4H |
| Piperidinone CH₂ (adjacent to C=O) | ~2.2 - 2.7 | m (multiplet) | 4H |
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~205 - 215 |
| Alkyne C (quaternary) | ~75 - 85 |
| Alkyne C-H | ~70 - 80 |
| Piperidinone C (adjacent to N) | ~50 - 60 |
| Propargyl CH₂ | ~40 - 50 |
| Piperidinone C (adjacent to C=O) | ~35 - 45 |
Experimental Workflow for NMR Analysis:
Figure 2: A typical experimental workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 137.18. For electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at an m/z of 138.19.
-
Predicted Fragmentation: Key fragmentation pathways would likely involve the loss of the propargyl group, cleavage of the piperidinone ring, and loss of carbon monoxide from the ketone.
Stability and Handling
For safe and effective use, an understanding of the compound's stability is essential.
-
Storage: It should be stored in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.
-
Reactivity: The terminal alkyne is a reactive functional group that can undergo various reactions, including deprotonation with strong bases and participation in cycloaddition reactions. The ketone can undergo typical carbonyl chemistry, and the tertiary amine can act as a base or nucleophile.
Conclusion
This compound is a valuable synthetic intermediate with a unique combination of functional groups. While a complete, experimentally verified dataset of its physical properties is not yet available in the public literature, this guide has synthesized the existing information and provided theoretically grounded predictions to aid researchers in its handling, characterization, and application. The provided experimental frameworks for spectroscopic analysis serve as a practical guide for researchers to generate their own characterization data, contributing to a more complete understanding of this important molecule. As with any chemical, direct experimental determination of key physical properties is always the most reliable approach and is strongly encouraged.
References
Spectroscopic Data for 1-(2-propyn-1-yl)-4-piperidinone: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-propyn-1-yl)-4-piperidinone, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The piperidin-4-one scaffold is a versatile intermediate in the synthesis of various pharmacologically active molecules.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
This compound possesses a piperidin-4-one ring system N-substituted with a propargyl group. This combination of a cyclic ketone and a terminal alkyne presents distinct spectroscopic signatures that are crucial for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, including expected chemical shifts, multiplicities, and coupling constants. These predictions are based on established principles and data from structurally related N-substituted piperidin-4-ones.[2][3]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.30 | Doublet | 2H | H-1' (Propargyl CH₂) |
| ~2.80 | Triplet | 4H | H-2, H-6 (Piperidinone) |
| ~2.50 | Triplet | 4H | H-3, H-5 (Piperidinone) |
| ~2.20 | Triplet | 1H | H-3' (Alkynyl C-H) |
-
Causality of Experimental Observations: The downfield shift of the propargyl methylene protons (H-1') to approximately 3.30 ppm is attributed to the deshielding effect of the adjacent nitrogen atom and the triple bond. The protons on the piperidinone ring are expected to appear as two distinct triplets around 2.80 ppm and 2.50 ppm, corresponding to the methylene groups adjacent to the nitrogen (H-2, H-6) and the carbonyl group (H-3, H-5), respectively. The terminal alkyne proton (H-3') is anticipated to be a triplet around 2.20 ppm due to long-range coupling with the propargyl methylene protons.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | C-4 (C=O) |
| ~78 | C-2' (Alkyne) |
| ~74 | C-3' (Alkyne) |
| ~52 | C-2, C-6 (Piperidinone) |
| ~45 | C-1' (Propargyl CH₂) |
| ~41 | C-3, C-5 (Piperidinone) |
-
Expertise-Driven Interpretation: The carbonyl carbon (C-4) is the most deshielded, appearing at a characteristic chemical shift of approximately 208 ppm. The two sp-hybridized carbons of the alkyne group (C-2' and C-3') are expected in the range of 74-78 ppm. The piperidinone ring carbons adjacent to the nitrogen (C-2, C-6) will be more deshielded than those adjacent to the carbonyl group (C-3, C-5) due to the electron-withdrawing nature of the nitrogen atom. The propargyl methylene carbon (C-1') will be found at a moderate chemical shift around 45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Functional Group |
| ~3300 | Sharp, Medium | ≡C-H stretch (Alkyne) |
| ~2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~2120 | Sharp, Weak | C≡C stretch (Alkyne) |
| ~1715 | Strong | C=O stretch (Ketone) |
-
Self-Validating Protocol: The presence of a sharp, medium intensity band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H stretch. A weak but sharp absorption around 2120 cm⁻¹ confirms the presence of the carbon-carbon triple bond. The most intense band in the spectrum is expected to be the carbonyl stretch of the piperidinone ring, appearing as a strong absorption around 1715 cm⁻¹. The presence of these three distinct bands provides a high degree of confidence in the structural assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (Molecular Weight: 137.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure |
| 137 | [M]⁺ (Molecular Ion) |
| 98 | [M - C₃H₃]⁺ |
| 82 | [M - C₃H₃ - NH₂]⁺ |
| 55 | [C₄H₇]⁺ |
| 39 | [C₃H₃]⁺ (Propargyl cation) |
-
Mechanistic Insights into Fragmentation: The molecular ion at m/z 137 should be observable. A prominent fragmentation pathway is the loss of the propargyl group (C₃H₃•), leading to a fragment ion at m/z 98. Further fragmentation of the piperidinone ring can lead to the formation of other characteristic ions. The observation of the propargyl cation at m/z 39 would be a strong indicator of the N-propargyl substituent.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Workflow
References
An In-depth Technical Guide to 1-(2-propyn-1-yl)-4-piperidinone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-propyn-1-yl)-4-piperidinone, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a validated synthesis protocol, and explores its application in the construction of complex molecular architectures via click chemistry.
Core Compound Identification and Properties
CAS Number: 857190-11-5[1]
Molecular Formula: C₈H₁₁NO
Structure:
Synonyms: 1-(Prop-2-yn-1-yl)piperidin-4-one, N-Propargyl-4-piperidone
The core structure of this compound integrates a piperidin-4-one moiety with a terminal alkyne functionality. The piperidone ring is a prevalent scaffold in numerous pharmaceuticals, while the propargyl group serves as a highly versatile handle for covalent modification, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 137.18 g/mol | [2] |
| Physical Form | Solid | |
| Boiling Point (Predicted) | 227.5 ± 25.0 °C | [2] |
| Density (Predicted) | 1.040 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 5.72 ± 0.20 | [2] |
Synthesis of this compound
The most direct and efficient synthesis of this compound is achieved through the N-alkylation of 4-piperidone with propargyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the piperidone ring attacks the electrophilic carbon of propargyl bromide.
Figure 1: Synthetic pathway for this compound.
Experimental Protocol: N-alkylation of 4-piperidone
This protocol is a standard procedure for the N-alkylation of secondary amines and is expected to provide a good yield of the desired product.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride monohydrate (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: Stir the suspension at room temperature. Slowly add propargyl bromide (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Spectral Characterization (Predicted)
Due to the limited availability of experimental spectral data in the public domain, the following are predicted characteristic peaks for this compound based on its structure and data from analogous compounds.
¹H NMR (Predicted)
-
~3.3 ppm (s, 2H): Methylene protons of the propargyl group (-CH₂-C≡CH).
-
~2.8 ppm (t, 4H): Methylene protons of the piperidone ring adjacent to the nitrogen atom (-N-CH₂-).
-
~2.5 ppm (t, 4H): Methylene protons of the piperidone ring adjacent to the carbonyl group (-CH₂-C=O).
-
~2.2 ppm (t, 1H): Acetylenic proton (-C≡C-H).
¹³C NMR (Predicted)
-
~208 ppm: Carbonyl carbon (C=O).
-
~79 ppm: Quaternary alkyne carbon (-C≡CH).
-
~73 ppm: Terminal alkyne carbon (-C≡CH).
-
~52 ppm: Piperidone carbons adjacent to the nitrogen (-N-CH₂-).
-
~45 ppm: Propargyl methylene carbon (-CH₂-C≡CH).
-
~41 ppm: Piperidone carbons adjacent to the carbonyl (-CH₂-C=O).
Infrared (IR) Spectroscopy (Predicted)
-
~3300 cm⁻¹ (sharp, strong): Acetylenic C-H stretch.
-
~2120 cm⁻¹ (weak to medium): C≡C triple bond stretch.
-
~1720 cm⁻¹ (strong): Carbonyl (C=O) stretch.
-
2950-2800 cm⁻¹: Aliphatic C-H stretches.
Reactivity and Applications in Drug Discovery
The terminal alkyne of this compound is a key functional group that enables its participation in a variety of chemical transformations, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an azide-containing molecule. This reaction is widely used in drug discovery for lead optimization, bioconjugation, and the synthesis of complex molecular probes.
Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction using this compound.
Materials:
-
This compound
-
Azide-containing compound (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
Procedure:
-
Reaction Setup: In a vial, dissolve this compound (1 equivalent) and the azide-containing compound (1-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents) in water.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the desired 1,2,3-triazole product.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the terminal alkyne in click chemistry reactions make it an attractive scaffold for the rapid generation of diverse molecular libraries. Researchers can leverage the protocols and information provided in this guide to effectively utilize this compound in their synthetic endeavors.
References
An In-Depth Technical Guide to 1-(2-propyn-1-yl)-4-piperidinone: A Versatile Scaffold for Drug Discovery and Chemical Biology
Abstract
This technical guide provides a comprehensive overview of 1-(2-propyn-1-yl)-4-piperidinone, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and chemical biology. By integrating a propargylamine moiety with a 4-piperidone core, this molecule emerges as a versatile building block with latent therapeutic potential and broad utility in bioconjugation and target identification studies. This document will delve into the chemical architecture, plausible synthetic routes, detailed spectroscopic characterization, and the scientific rationale behind its potential applications, with a particular focus on its prospective role as a monoamine oxidase (MAO) inhibitor and its utility in click chemistry.
Introduction: Unveiling a Molecule of Untapped Potential
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of rational drug design. This compound is a prime exemplar of this approach, wedding two moieties of proven significance: the 4-piperidone ring and the propargylamine group.
The 4-piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to achieve specific interactions with biological targets.[2] The ketone functionality at the 4-position offers a convenient handle for further chemical modifications, while the secondary amine allows for the introduction of various substituents that can modulate the molecule's physicochemical properties and biological activity.[4][5]
The propargylamine moiety (-CH₂-C≡CH) is a powerful functional group in drug design, most notably for its role as a key pharmacophore in irreversible monoamine oxidase (MAO) inhibitors like selegiline and rasagiline.[6][7] The terminal alkyne is a bio-orthogonal handle, meaning it is chemically stable in biological systems yet can undergo specific, high-yield reactions with complementary functional groups, a feature exploited in "click chemistry."[8]
The amalgamation of these two structural motifs in this compound creates a molecule with a compelling profile for further investigation. This guide will provide a detailed exploration of its chemical nature and potential applications, offering a valuable resource for researchers seeking to leverage this compound in their scientific endeavors.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidin-4-one ring N-substituted with a prop-2-yn-1-yl (propargyl) group.
Structural Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | - |
| Molecular Weight | 137.18 g/mol | - |
| Appearance | Solid (predicted) | - |
| SMILES | C#CCN1CCC(=O)CC1 | - |
| InChI | 1S/C8H11NO/c1-2-5-9-6-3-8(10)4-7-9/h1H,3-7H2 | - |
| InChIKey | QFDTVCZEYDRQIQ-UHFFFAOYSA-N | - |
Synthesis of this compound
While a specific, detailed synthesis of this compound is not extensively reported in the literature, a highly plausible and efficient synthetic route involves the direct N-alkylation of 4-piperidone with propargyl bromide. This method is a standard and widely used procedure for the preparation of N-substituted piperidines.[4]
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound via N-alkylation.
Detailed Experimental Protocol (Proposed)
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in anhydrous acetonitrile is added anhydrous potassium carbonate (3.0 eq).
-
The mixture is stirred vigorously at room temperature for 30 minutes to neutralize the hydrochloride and generate the free base of 4-piperidone in situ.
-
Propargyl bromide (1.2 eq) is then added dropwise to the reaction mixture.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the filtrate is concentrated under reduced pressure.
-
The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Justification of Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of the secondary amine of 4-piperidone, facilitating the nucleophilic attack on propargyl bromide. Its insolubility in acetonitrile allows for easy removal by filtration.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction, as it can dissolve the reactants and does not interfere with the reaction.
-
Purification: The workup procedure is designed to remove any unreacted starting materials and inorganic byproducts. Column chromatography is a standard method for purifying organic compounds to a high degree.
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.3 | d | 2H | N-CH₂ -C≡CH | Protons on the methylene group adjacent to the nitrogen and the alkyne. |
| ~2.8 | t | 4H | -CH₂ -N-CH₂ - | Protons on the methylene groups of the piperidone ring adjacent to the nitrogen. |
| ~2.5 | t | 4H | -CH₂ -C(=O)-CH₂ - | Protons on the methylene groups of the piperidone ring adjacent to the carbonyl group. |
| ~2.2 | t | 1H | -C≡CH | Proton of the terminal alkyne. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~208 | C =O | Carbonyl carbon of the piperidone ring. |
| ~80 | -C ≡CH | Quaternary carbon of the alkyne. |
| ~72 | -C≡C H | Terminal carbon of the alkyne. |
| ~52 | -C H₂-N-C H₂- | Methylene carbons of the piperidone ring adjacent to the nitrogen. |
| ~45 | N-C H₂-C≡CH | Methylene carbon of the propargyl group. |
| ~41 | -C H₂-C(=O)-C H₂- | Methylene carbons of the piperidone ring adjacent to the carbonyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.[12][13][14]
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | C≡C-H | C-H stretch (terminal alkyne) |
| ~2120 | C≡C | C≡C stretch (alkyne) |
| ~1715 | C=O | C=O stretch (ketone) |
| ~2950-2800 | C-H | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[15][16][17]
| m/z | Fragment Ion | Rationale for Fragmentation |
| 137 | [M]⁺ | Molecular ion |
| 98 | [M - C₃H₃]⁺ | Loss of the propargyl group |
| 82 | [M - C₃H₃ - O]⁺ | Subsequent loss of oxygen |
| 55 | [C₃H₃N]⁺ | Fragmentation of the piperidone ring |
| 39 | [C₃H₃]⁺ | Propargyl cation |
Drug Development Insights and Potential Applications
The unique chemical architecture of this compound positions it as a molecule with significant potential in two key areas of drug discovery and chemical biology: as a monoamine oxidase (MAO) inhibitor and as a versatile building block for click chemistry applications.
Potential as a Monoamine Oxidase (MAO) Inhibitor
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[6] The inhibition of MAO, particularly MAO-B, is a clinically validated strategy for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain.[6][7]
The N-propargyl group is a well-established "warhead" for the irreversible inhibition of MAO.[18][19] It is believed that the enzyme oxidizes the propargylamine moiety, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, thereby inactivating it.
Given that this compound contains this key N-propargyl pharmacophore, it is a strong candidate for investigation as a novel MAO inhibitor. The 4-piperidone core can be further functionalized to enhance selectivity for MAO-B over MAO-A and to optimize its pharmacokinetic properties, such as blood-brain barrier permeability.[8]
Caption: Proposed mechanism of irreversible MAO inhibition.
Utility in Click Chemistry
The terminal alkyne of the propargyl group makes this compound an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-containing molecule.
This reactivity opens up a wide range of applications in chemical biology and drug discovery:
-
Bioconjugation: The molecule can be "clicked" onto biomolecules such as proteins, peptides, or nucleic acids that have been functionalized with an azide group. This can be used for labeling, imaging, and tracking of these biomolecules in living systems.
-
Target Identification: A library of compounds can be synthesized by clicking various azide-containing fragments onto the this compound scaffold. These libraries can then be screened for biological activity to identify new lead compounds.
-
PROTACs and Molecular Glues: The propargyl group can serve as a handle for the construction of more complex molecules like proteolysis-targeting chimeras (PROTACs) or molecular glues, which are emerging therapeutic modalities.
Caption: General scheme for a CuAAC click reaction.
Conclusion and Future Perspectives
This compound represents a molecule of considerable promise at the intersection of medicinal chemistry and chemical biology. Its straightforward synthesis, coupled with the dual functionality of the 4-piperidone scaffold and the propargylamine moiety, makes it a valuable tool for researchers. The strong potential for MAO inhibition warrants further investigation through in vitro and in vivo studies to ascertain its potency and selectivity. Furthermore, its utility as a versatile building block for click chemistry applications opens up exciting avenues for the development of novel probes, diagnostics, and therapeutics. As our understanding of the intricate biological roles of MAO and the power of bio-orthogonal chemistry continues to grow, molecules like this compound are poised to play a significant role in advancing the frontiers of drug discovery.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Monoamine oxidase inhibition and neuroprotection by N1‐propargylphenelzine | Semantic Scholar [semanticscholar.org]
- 8. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. 4-Piperidinone(41661-47-6) IR Spectrum [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. youtube.com [youtube.com]
- 17. raco.cat [raco.cat]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-propyn-1-yl)-4-piperidinone: Elucidating a Potential Mechanism of Action as a Covalent Enzyme Inhibitor
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-(2-propyn-1-yl)-4-piperidinone is a synthetic compound featuring two key chemical motifs of high interest in medicinal chemistry: the 4-piperidone core and a terminal alkyne on an N-alkyl substituent. While the 4-piperidone scaffold is a well-established constituent of numerous biologically active molecules and a key intermediate in pharmaceutical synthesis, the specific mechanism of action for this particular configuration remains unelucidated in publicly available literature.[1][2][3] This guide proposes a primary hypothesis for its biological activity centered on the N-propargyl group, a moiety frequently employed as a "warhead" for mechanism-based irreversible inhibition of specific enzymes.
We postulate that this compound functions as a covalent inhibitor, with a high probability of targeting flavoenzymes such as monoamine oxidases (MAO-A and MAO-B). This hypothesis is grounded in the established pharmacology of numerous marketed drugs containing N-propargyl groups. This document provides a comprehensive, step-by-step experimental workflow designed to rigorously test this hypothesis, from initial in vitro screening and kinetic analysis to cellular target engagement and mass spectrometric validation. Alternative potential mechanisms, suggested by the activities of other 4-piperidone derivatives, are also considered.[4][5][6] The protocols and logical frameworks presented herein serve as a self-validating roadmap for any research team seeking to characterize the pharmacological profile of this promising, yet understudied, molecule.
Part 1: The Molecular Architecture of this compound
The structure of this compound combines a privileged heterocyclic scaffold with a reactive functional group, suggesting a high potential for specific biological activity.
1.1 The 4-Piperidone Core: A Privileged Scaffold The piperidine ring, and specifically the 4-piperidone derivative, is a foundational structure in drug discovery.[3] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow it to interact with a wide array of biological targets. Its significance is underscored by its role as a key intermediate in the synthesis of high-potency analgesics like fentanyl.[2][7][8] Furthermore, the 4-piperidone framework is utilized in creating synthetic mimics of natural products, such as curcumin, to improve their otherwise poor pharmacokinetic properties.[9][10] The diverse biological activities reported for substituted 4-piperidones are summarized in Table 1.
Table 1: Reported Biological Activities of Various 4-Piperidone Derivatives
| Derivative Class | Reported Biological Activity | Example Target(s) / Pathway |
| 3,5-Bis(ylidene)-4-piperidones | Anticancer, Anti-inflammatory | Topoisomerase II-α, TrxR, IL-6, TNF-α |
| 2,6-Diaryl-4-piperidones | Antimicrobial | Bacterial and fungal cell targets |
| Fentanyl Analogs | Analgesic | µ-opioid receptor agonism |
| N-substituted piperidines | Neuromuscular Blockade | Acetylcholine receptor interference |
| ACP-103 | Antipsychotic | 5-HT2A receptor inverse agonism |
| Pyridine-substituted piperidines | Neuropathic Pain | σ1 Receptor (σ1R) antagonism |
This table is a synthesis of findings from multiple sources.[4][5][6][9][11]
1.2 The N-Propargyl Group: A Covalent "Warhead" The N-(2-propyn-1-yl), or N-propargyl, group is a terminal alkyne functionality that is relatively stable on its own but can be metabolically activated by certain enzymes into a highly reactive species. This property has been masterfully exploited in the design of mechanism-based inactivators—compounds that are converted by their target enzyme into a reactive intermediate that then forms a permanent, covalent bond with the enzyme, leading to its irreversible inhibition.
The most prominent examples of this strategy are found in the class of monoamine oxidase (MAO) inhibitors, such as selegiline (for Parkinson's disease) and rasagiline, which are critical therapeutics for neurodegenerative disorders.
Part 2: A Proposed Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase (MAO)
2.1 Primary Hypothesis We propose that this compound acts as a mechanism-based inactivator of either MAO-A or MAO-B. These enzymes are responsible for the degradation of key neurotransmitters like dopamine, serotonin, and norepinephrine. Their inhibition can restore neurotransmitter balance, which is therapeutic in diseases like Parkinson's and depression.
2.2 Rationale and Molecular Mechanism The proposed mechanism involves the following steps, which are typical for propargylamine-based MAO inhibitors:
-
Binding: The inhibitor binds to the active site of the MAO enzyme.
-
Oxidation: The flavin adenine dinucleotide (FAD) cofactor within MAO oxidizes the propargylamine, attempting to metabolize it as it would a natural substrate.
-
Rearrangement: This oxidation facilitates the formation of a highly reactive allenic intermediate.
-
Covalent Adduction: This electrophilic allene is then attacked by a nucleophilic residue on the enzyme, most commonly the N5 atom of the FAD cofactor itself, forming a permanent covalent bond.
This process leads to the irreversible inactivation of the enzyme, as the catalytic machinery is now permanently blocked.
Caption: Proposed mechanism of irreversible MAO inhibition.
2.3 Alternative Hypotheses While MAO inhibition is the primary hypothesis, the diverse activities of the 4-piperidone scaffold warrant consideration of alternative targets:
-
Sigma-1 Receptor (σ1R) Antagonism: A complex molecule containing both a piperidine and an N-propargyl-amino moiety has demonstrated σ1R antagonism, a mechanism relevant for neuropathic pain.[6]
-
Serotonin (5-HT) Receptor Modulation: Derivatives like ACP-103 show potent inverse agonism at the 5-HT2A receptor, suggesting a potential interaction with serotonergic pathways.[5]
-
Neuromuscular Blockade: Some piperidine derivatives are known to interfere with neuromuscular transmission by blocking acetylcholine receptors post-synaptically.[4]
Part 3: Experimental Workflow for Mechanism Elucidation
A multi-phase approach is required to systematically investigate the mechanism of action.
Phase 1: Initial Target Screening and Validation
The first step is to determine if the compound interacts with the hypothesized targets and to quantify the potency of this interaction.
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MAO-A and MAO-B.
-
Methodology:
-
Reagents: Human recombinant MAO-A and MAO-B enzymes, a suitable fluorogenic substrate (e.g., Amplex Red), horseradish peroxidase (HRP), and a non-selective MAO substrate like p-tyramine.
-
Procedure: a. Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in assay buffer. b. In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well. c. Add the test compound dilutions and pre-incubate for a defined period (e.g., 15 minutes) at 37°C. d. Initiate the reaction by adding the Amplex Red reagent, HRP, and substrate. e. Monitor the fluorescence increase over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value. Run known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.
-
Phase 2: Characterization of Irreversible Inhibition
If the compound shows potent MAO inhibition, the next step is to determine if the mechanism is reversible or irreversible.
Caption: Workflow for characterizing the mode of enzyme inhibition.
Protocol 2: Time-Dependent Inhibition Assay
-
Objective: To assess if the inhibitory potency increases with longer pre-incubation times, a hallmark of mechanism-based inactivators.
-
Methodology:
-
Select a fixed concentration of the inhibitor (e.g., near the IC50).
-
Pre-incubate the enzyme with the inhibitor for varying lengths of time (e.g., 0, 5, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.
-
Measure the initial reaction rates for each pre-incubation time.
-
Data Analysis: A progressive decrease in enzyme activity with longer pre-incubation times indicates time-dependent inhibition.
-
Protocol 3: Dialysis Experiment for Covalent Binding
-
Objective: To confirm that the inhibitor forms a covalent bond that cannot be removed by physical means.
-
Methodology:
-
Incubate the MAO enzyme with a saturating concentration of the inhibitor for a sufficient time (e.g., 1 hour) to ensure complete inactivation.
-
As a control, incubate the enzyme with buffer alone and with a known reversible inhibitor.
-
Place the enzyme-inhibitor mixtures in dialysis cassettes and dialyze extensively (e.g., overnight) against a large volume of buffer to remove any unbound inhibitor.
-
After dialysis, measure the residual activity of all enzyme samples.
-
Data Analysis: If the inhibition is covalent, the enzyme activity will not be restored after dialysis. In contrast, the activity of the enzyme incubated with the reversible inhibitor should return to normal.
-
Phase 3: Target Engagement and Mass Spectrometric Validation
The final in vitro phase is to pinpoint the exact site of covalent modification.
Protocol 4: Mass Spectrometry Analysis of the Enzyme-Inhibitor Adduct
-
Objective: To identify the specific amino acid residue or cofactor that is covalently modified by the inhibitor.
-
Methodology:
-
Adduct Formation: Incubate the target enzyme (e.g., MAO-B) with the test compound.
-
Denaturation and Digestion: Denature the protein and digest it into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data for a peptide whose mass corresponds to the expected mass of a tryptic peptide plus the mass of the inhibitor. The fragmentation pattern of this modified peptide will reveal the exact site of adduction.
-
Part 4: Synthesis of this compound
The compound can be readily synthesized via a standard nucleophilic substitution reaction.
Protocol 5: Synthesis via N-Alkylation
-
Reaction: 4-Piperidone hydrochloride hydrate is reacted with propargyl bromide in the presence of a base.
-
Procedure:
-
Dissolve 4-piperidone hydrochloride hydrate in a suitable solvent such as acetonitrile.
-
Add a base, such as potassium carbonate (K2CO3), to neutralize the hydrochloride and deprotonate the secondary amine.
-
Add propargyl bromide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the solid salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the pure this compound.
-
Part 5: Summary and Future Directions
This guide outlines a clear, scientifically-grounded hypothesis that this compound acts as a covalent inhibitor of monoamine oxidase. The proposed mechanism leverages the well-understood chemistry of its N-propargyl group, a functional moiety with proven therapeutic precedent. The comprehensive experimental workflow provides a rigorous, step-by-step pathway to validate this hypothesis, from initial screening to definitive mass spectrometric confirmation.
Successful validation of this mechanism would position this compound as a strong candidate for further development, particularly in the field of neuropharmacology. Future research would involve cell-based assays to confirm effects on neurotransmitter metabolism in neuronal models, followed by in vivo studies in relevant animal models of diseases like Parkinson's to assess therapeutic efficacy, pharmacokinetics, and safety. This structured approach ensures that the potential of this molecule can be explored efficiently and thoroughly.
References
- 1. jocpr.com [jocpr.com]
- 2. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 3. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 4. Characterization of neuromuscular blocking action of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile for the therapy of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. DEA Designates 4-Piperidone, Used in Illicit Manufacture of Fentanyl, A List I Chemical [thefdalawblog.com]
- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Technical Guide to the Commercial Availability and Application of 1-(2-Propyn-1-yl)-4-piperidinone for Advanced Synthesis
Introduction: A Bifunctional Scaffold for Modern Drug Discovery
1-(2-Propyn-1-yl)-4-piperidinone (also known as 1-(prop-2-yn-1-yl)piperidin-4-one) is a strategically important heterocyclic building block for researchers in medicinal chemistry and drug development. Its structure uniquely combines two highly valuable chemical motifs: the piperidin-4-one core and a terminal alkyne (propargyl group).
The piperidinone ring is a well-established "privileged scaffold" in pharmacology, forming the structural basis for a multitude of therapeutic agents across various disease areas, including oncology and virology.[1][2] Its presence can enhance membrane permeability and metabolic stability.[2] The terminal alkyne function serves as a versatile chemical handle, most notably for its participation in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, the most prominent example of "click chemistry." This allows for the efficient and specific covalent linking of the piperidinone scaffold to other molecules, making it an invaluable tool for constructing compound libraries, developing probes, and synthesizing complex drug candidates.
This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and core applications of this versatile compound.
Commercial Availability and Procurement
This compound is commercially available from several specialized chemical suppliers as a research-grade chemical. It is typically offered in small quantities suitable for laboratory-scale synthesis and early-stage discovery projects. Prospective buyers should note that some suppliers provide this compound as part of a collection for discovery research and may not include comprehensive analytical data with the purchase; therefore, independent quality control is highly recommended.
Table 1: Commercial Supplier Overview for this compound
| Supplier | Catalog / Product ID | CAS Number | Purity / Notes |
| Sigma-Aldrich (Merck) | AldrichCPR (MFCD09945621) | 857190-11-5 | For early discovery researchers. Buyer assumes responsibility to confirm identity and purity. |
| Matrix Fine Chemicals | MM700162/2753 | 857190-11-5 | Offered for quotation in small and large quantities.[3] |
| Hit2Lead.com | BB-4040850 | 857190-11-5 | Listed as a building block.[4] |
Physicochemical Properties & Structural Data
Accurate characterization is fundamental to the successful application of any chemical building block. The key properties of this compound are summarized below.
Table 2: Physicochemical and Structural Identifiers
| Property | Value | Source |
| IUPAC Name | 1-(prop-2-yn-1-yl)piperidin-4-one | [3] |
| CAS Number | 857190-11-5 | [3][4] |
| Molecular Formula | C₈H₁₁NO | [3] |
| Molecular Weight | 137.18 g/mol | [3] |
| SMILES String | O=C1CCN(CC#C)CC1 | [3] |
| InChI Key | QFDTVCZEYDRQIQ-UHFFFAOYSA-N | [3] |
| Physical Form | Solid |
Synthesis as an Alternative to Procurement
For applications requiring larger quantities or custom isotopic labeling, in-house synthesis may be a more viable option than direct procurement. The most direct and efficient method for preparing this compound is through the nucleophilic N-alkylation of a 4-piperidone precursor with a propargyl halide.
Rationale for Synthesis
The chosen synthetic route is based on a classic Sₙ2 reaction. 4-Piperidone hydrochloride monohydrate is a commercially available and inexpensive starting material. A mild inorganic base, such as potassium carbonate, is used to neutralize the hydrochloride salt and deprotonate the secondary amine of the piperidone, rendering it nucleophilic. This nucleophile then attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group to form the desired C-N bond. Acetonitrile is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the reagents without interfering with the reaction.
Synthetic Workflow Diagram
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Piperidin-1-yl)butan-2-one|CAS 16635-03-3 [benchchem.com]
- 3. 1-(PROP-2-YN-1-YL)PIPERIDIN-4-ONE | CAS 857190-11-5 [matrix-fine-chemicals.com]
- 4. Hit2Lead | this compound | CAS# 857190-11-5 | MFCD09945621 | BB-4040850 [hit2lead.com]
solubility of 1-(2-propyn-1-yl)-4-piperidinone in organic solvents
An In-depth Technical Guide to the Solubility of 1-(2-propyn-1-yl)-4-piperidinone in Organic Solvents
Introduction
This compound is a heterocyclic organic compound featuring a piperidinone core functionalized with a propargyl group at the nitrogen atom. Its structure, incorporating a ketone, a tertiary amine, and an alkyne, makes it a valuable intermediate in synthetic organic chemistry and a potential scaffold in medicinal chemistry and drug development. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction design, purification processes, formulation development, and analytical characterization.
This guide provides a comprehensive overview of the solubility characteristics of this compound. It begins by examining the molecule's physicochemical properties to establish a theoretical basis for its solubility, followed by a predicted solubility profile in a range of common organic solvents. Recognizing the frequent absence of published quantitative data for specialized reagents, this document also provides a detailed, field-proven experimental protocol for the accurate determination of its solubility. This resource is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.
Physicochemical Properties and Solubility Prediction
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
The key structural features of this compound are:
-
Molecular Formula: C₈H₁₁NO
-
Physical Form: Solid[1]
-
Polar Groups: A polar ketone group (C=O) and a tertiary amine within the piperidine ring. These groups can participate in dipole-dipole interactions. The oxygen atom of the ketone is a hydrogen bond acceptor.
-
Non-polar Groups: The propargyl group (–CH₂–C≡CH) and the aliphatic carbon backbone of the piperidine ring contribute to the molecule's non-polar character.
This combination of polar and non-polar functionalities suggests that this compound is a moderately polar molecule. Therefore, it is predicted to exhibit favorable solubility in polar aprotic and polar protic solvents, with decreasing solubility in solvents of lower polarity.
Predictive Solubility Diagram
The following diagram illustrates the key molecular features of this compound that dictate its solubility.
Caption: Key functional groups of this compound and their contribution to solubility.
Predicted Solubility Profile
While specific experimental data for this compound is not widely published, a qualitative solubility profile can be predicted based on its structure and by analogy to similar compounds like N-phenethyl-4-piperidone, which shows good solubility in solvents such as DMF, DMSO, and ethanol[2][3].
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding (solvent as donor, ketone as acceptor), dipole-dipole. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | Strong dipole-dipole interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Dipole-dipole interactions, with THF being a better solvent. |
| Aromatic | Toluene, Benzene | Low | Van der Waals forces; weak dipole-induced dipole. |
| Aliphatic Non-Polar | Hexane, Cyclohexane | Very Low/Insoluble | Primarily Van der Waals forces; insufficient to overcome crystal lattice energy. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[4] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solid.
Workflow for Shake-Flask Solubility Determination
Caption: Standard workflow for the shake-flask method of solubility determination.
Detailed Step-by-Step Methodology
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Isothermal orbital shaker or temperature-controlled water bath
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.
2. Preparation of Calibration Curve:
-
Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., methanol or acetonitrile).
-
Perform serial dilutions to create a series of standards of known concentrations.
-
Analyze these standards using the chosen analytical method (e.g., HPLC) and plot the instrument response (e.g., peak area) against concentration to generate a linear calibration curve.
3. Experimental Procedure:
-
Step 1 (Preparation): Add an excess amount of solid this compound to a vial containing a precisely known volume of the test solvent. "Excess" ensures that a saturated solution is formed and solid remains undissolved.
-
Step 2 (Equilibration): Seal the vials to prevent solvent evaporation. Place them in an isothermal shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[5]
-
Step 3 (Phase Separation): After equilibration, remove the vials and let them stand at the same constant temperature to allow the undissolved solid to settle. To obtain a clear supernatant free of particulate matter, either centrifuge the sample or carefully draw the supernatant through a syringe filter. This step is critical to avoid artificially high results.
-
Step 4 (Quantification): Accurately dilute a known volume of the clear supernatant with the mobile phase (for HPLC) or a suitable solvent. Analyze the diluted sample using the previously calibrated analytical method.
-
Step 5 (Calculation): Using the calibration curve, determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the final solubility in the original solvent. Express the result in units such as mg/mL, g/L, or mol/L.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not broadly available, data from related piperidone compounds indicate that standard laboratory precautions should be observed.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
Solvents: Always consult the specific SDS for each organic solvent being used and handle them with appropriate care, paying attention to flammability and toxicity.
Conclusion
This compound is a moderately polar compound, and its solubility is dictated by the interplay between its polar ketone and amine functionalities and its non-polar hydrocarbon structure. It is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar aliphatic solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable and accurate method for determination. Adherence to proper safety protocols is essential when handling this compound and the associated organic solvents.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lookchem.com [lookchem.com]
- 4. youtube.com [youtube.com]
- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. fishersci.com [fishersci.com]
stability and storage of 1-(2-propyn-1-yl)-4-piperidinone
An In-depth Technical Guide to the Stability and Storage of 1-(2-propyn-1-yl)-4-piperidinone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the critical considerations for the . This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents through reactions involving its terminal alkyne functionality, such as "click chemistry." Ensuring the chemical integrity of this reagent is paramount for reproducible and successful synthetic outcomes. This document outlines the intrinsic chemical liabilities of the molecule, potential degradation pathways, and provides detailed protocols for optimal storage and handling to mitigate these risks.
Introduction: The Chemical Profile of this compound
This compound is a bifunctional molecule featuring a piperidinone ring N-substituted with a propargyl group. The terminal alkyne is a high-energy, reactive functional group that serves as a versatile handle for chemical modification. The 4-piperidone moiety also offers a reactive ketone for further derivatization. Understanding the interplay of these functional groups is key to appreciating the compound's stability profile.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Solid[1] |
| SMILES | C#CCN1CCC(=O)CC1 |
| InChI Key | QFDTVCZEYDRQIQ-UHFFFAOYSA-N[1] |
Intrinsic Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily influenced by the reactivity of its terminal alkyne and the piperidinone ring. Several potential degradation pathways must be considered.
Reactivity of the Terminal Alkyne
The terminal alkyne is the most reactive site of the molecule. Its high electron density and the acidity of the terminal proton (pKa ≈ 25) make it susceptible to several types of reactions that can lead to degradation.[2][3]
-
Oxidative Degradation: In the presence of strong oxidizing agents, the alkyne functionality can undergo oxidative cleavage or other transformations.
-
Base-Mediated Reactions: Strong bases can deprotonate the terminal alkyne to form a highly nucleophilic acetylide anion.[2][3] This anion can then react with other molecules of this compound or impurities, leading to polymerization or side product formation.
-
Moisture Sensitivity: Some terminal alkynes can be sensitive to moisture, which can facilitate certain degradation reactions.[4]
Piperidinone Ring Stability
The 4-piperidone ring is generally more stable than the terminal alkyne. However, it is not inert.
-
Acid Sensitivity: The tertiary amine within the piperidinone ring can be protonated by strong acids. While this may not be a degradation pathway in itself, it can alter the compound's physical properties and reactivity.
-
Reactions of the Ketone: The ketone functional group can potentially undergo reactions such as aldol condensation, particularly in the presence of acidic or basic catalysts, leading to dimerization or oligomerization.
Incompatible Materials
To ensure stability, this compound should be stored away from the following classes of compounds:
-
Strong Oxidizing Agents: Peroxides, permanganates, etc.
-
Strong Bases: Sodium hydroxide, alkoxides, etc.
Recommended Storage and Handling Protocols
Proper storage and handling are crucial to maintain the purity and reactivity of this compound.
Optimal Storage Conditions
Based on safety data sheets for structurally related compounds, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place. Refrigeration may be beneficial.[5][6] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture. |
| Light | Store in an amber vial or in the dark. | Protects against light-induced degradation. |
| Container | Tightly sealed container.[5][7] | Prevents ingress of moisture and air. |
The compound is classified under Storage Class Code 11, for combustible solids, indicating it should be stored in an area designated for such materials.[1]
Handling Procedures
-
Inert Atmosphere: When handling the compound, especially for long-term storage or when aliquoting, it is best practice to do so under an inert atmosphere.
-
Avoid Incompatible Materials: Ensure that all labware is free from residues of strong acids, bases, or oxidizing agents.
-
Use Clean Equipment: Utilize clean, dry spatulas and glassware to prevent cross-contamination.
Experimental Workflow for Stability Assessment
To empirically determine the stability of this compound under specific laboratory conditions, the following experimental workflow can be employed.
Conclusion
The stability of this compound is intrinsically linked to the reactivity of its terminal alkyne group. By understanding the potential degradation pathways and implementing stringent storage and handling protocols, researchers can ensure the long-term integrity of this valuable synthetic intermediate. Adherence to the guidelines outlined in this document will contribute to more reliable and reproducible scientific outcomes in drug discovery and development.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes & Protocols: Leveraging 1-(2-propyn-1-yl)-4-piperidinone in Copper-Catalyzed Click Chemistry
Introduction: A Strategic Confluence of Scaffold and Linkage Chemistry
In the landscape of modern drug discovery and chemical biology, the ability to rapidly and efficiently assemble complex molecular architectures from modular building blocks is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful ligation tool for this purpose, celebrated for its high yields, specificity, and biocompatibility.[1][2][3] This guide focuses on a particularly valuable building block: 1-(2-propyn-1-yl)-4-piperidinone .
This molecule strategically combines two critical features:
-
The Piperidinone Scaffold: The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs and natural alkaloids.[4][5] Its derivatives are integral to pharmaceuticals across numerous therapeutic areas, including oncology and neuroscience, valued for their favorable physicochemical properties and ability to engage biological targets.[6][7][8] The ketone functionality at the 4-position offers an additional site for subsequent chemical modifications, further enhancing its synthetic utility.
-
The Terminal Alkyne Handle: The N-propargyl group provides a terminal alkyne, the essential functional group for participating in CuAAC reactions. This "handle" allows the piperidinone core to be reliably and selectively "clicked" onto any molecule bearing an azide group, forming a highly stable triazole linkage.
The convergence of this privileged scaffold with the efficiency of click chemistry makes this compound an exemplary tool for researchers in medicinal chemistry, enabling the rapid synthesis of compound libraries for high-throughput screening, the development of targeted drug conjugates, and the creation of sophisticated molecular probes.
Core Principles: The 'Why' Behind the 'How'
The Power of the CuAAC Reaction
First described by Huisgen, the 1,3-dipolar cycloaddition between an azide and a terminal alkyne was significantly accelerated by the use of a copper(I) catalyst, a discovery that launched it into the forefront of chemical ligation strategies.[1][9] The reaction's success stems from its remarkable attributes:
-
High Regioselectivity: The copper catalyst exclusively directs the reaction to form the 1,4-disubstituted 1,2,3-triazole isomer.
-
Exceptional Yields: Reactions often proceed to near-quantitative completion.
-
Mild and Orthogonal Conditions: The reaction is typically performed at room temperature in a variety of solvents, including aqueous mixtures, and is tolerant of a vast range of functional groups, making it ideal for complex molecule synthesis and bioconjugation.[9][10][11]
The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, culminating in the formation of the stable, aromatic triazole ring.[] This triazole linker is not merely a passive connector; it is a bioisostere of an amide bond but is resistant to hydrolysis and enzymatic cleavage, a highly desirable feature for in vivo applications.[2]
Workflow for CuAAC Ligation
The following diagram illustrates the typical experimental workflow for conjugating this compound with an azide-bearing molecule.
Caption: Experimental workflow for a typical CuAAC reaction.
Detailed Protocol: CuAAC Conjugation of this compound
This protocol describes a general procedure for the conjugation of this compound with a model azide, Benzyl Azide. The stoichiometry and concentrations can be adapted for other azide partners.
Materials and Equipment
-
Reagents:
-
This compound (C₈H₁₁NO, MW: 151.18 g/mol )[13]
-
Benzyl Azide (C₇H₇N₃, MW: 133.15 g/mol )
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaC₆H₇O₆)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvents: tert-Butanol (t-BuOH) and Deionized Water (H₂O), or Dimethyl Sulfoxide (DMSO)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
-
Equipment:
-
Round-bottom flasks or vials
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Flash column chromatography system
-
Reagent Preparation (Stock Solutions)
Causality Insight: Preparing fresh stock solutions, particularly for the reducing agent, is critical. Sodium ascorbate can degrade upon exposure to air, leading to inefficient reduction of Cu(II) to the active Cu(I) catalyst and potential reaction failure.[14][15]
-
Copper/Ligand Solution (10 mM): Dissolve 25 mg of CuSO₄·5H₂O and 57 mg of THPTA in 10 mL of deionized water. The ligand stabilizes the catalytically active Cu(I) species, preventing disproportionation and protecting sensitive substrates from oxidative damage.[14]
-
Sodium Ascorbate Solution (100 mM): Prepare this solution immediately before use. Dissolve 198 mg of sodium ascorbate in 10 mL of deionized water.
Step-by-Step Reaction Procedure
-
Setup: In a 25 mL round-bottom flask, dissolve this compound (e.g., 151 mg, 1.0 mmol, 1.0 eq) and Benzyl Azide (e.g., 133 mg, 1.0 mmol, 1.0 eq) in a 1:1 mixture of t-BuOH and water (10 mL total volume). Stir until all solids are dissolved.
-
Catalyst Addition: To the stirring solution, add 1.0 mL of the 10 mM Copper/Ligand stock solution (0.01 mmol Cu, 1 mol%). The solution may turn a pale blue color.
-
Initiation: Add 1.0 mL of the freshly prepared 100 mM Sodium Ascorbate stock solution (0.1 mmol, 10 mol%) dropwise. A color change (e.g., to yellow or orange) is often observed as Cu(II) is reduced to Cu(I), indicating the reaction has initiated.[9]
-
Reaction: Seal the flask and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the mobile phase). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 1-4 hours.
Work-up and Purification
-
Quenching: Once the reaction is complete, dilute the mixture with 20 mL of water and 20 mL of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure triazole product.
Characterization
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the expected molecular weight.
Quantitative Data and Troubleshooting
The following table provides a quick reference for setting up reactions at different scales and highlights key parameters.
| Parameter | Laboratory Scale (1.0 mmol) | Small Scale (0.1 mmol) | Rationale & Key Considerations |
| Alkyne (1.0 eq) | 151 mg | 15.1 mg | The limiting reagent if the azide is more valuable. |
| Azide (1.0-1.1 eq) | 133 - 146 mg | 13.3 - 14.6 mg | A slight excess of one reagent can drive the reaction to completion. |
| Solvent Volume | 10 mL | 1 mL | Concentration should be maintained around 0.1 M. |
| CuSO₄ (1-5 mol%) | 0.01 - 0.05 mmol | 0.001 - 0.005 mmol | Higher catalyst loading can increase rate but may complicate purification. |
| Ligand (1-5 mol%) | 0.01 - 0.05 mmol | 0.001 - 0.005 mmol | Typically used in a 1:1 ratio with CuSO₄. |
| Sodium Ascorbate (5-10 mol%) | 0.05 - 0.1 mmol | 0.005 - 0.01 mmol | A stoichiometric excess relative to copper ensures the catalyst remains in the active Cu(I) state. |
| Typical Time | 1 - 4 hours | 1 - 4 hours | Monitor by TLC or LC-MS to determine the endpoint accurately. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or fails to start. | 1. Degraded sodium ascorbate. 2. Oxygen contamination oxidizing the Cu(I). 3. Impure reagents. | 1. Always prepare sodium ascorbate solution fresh. 2. Briefly sparge the solvent with nitrogen or argon before adding reagents. 3. Ensure the purity of starting materials. |
| Low product yield. | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Incorrect stoichiometry. | 1. Allow the reaction to run longer or slightly increase catalyst loading. 2. Perform extractions carefully; use appropriate column chromatography conditions. 3. Accurately weigh all reagents. |
| Side product formation (e.g., alkyne homodimerization). | Insufficient reducing agent, allowing for oxidative Glaser coupling. | Add a larger excess of sodium ascorbate (up to 20 mol%). |
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Azides: Organic azides can be energetic and potentially explosive, especially at elevated temperatures or in concentrated form. Handle with care and avoid heat and shock.
-
Copper Salts: Copper salts are harmful if swallowed and can cause skin and eye irritation.[16]
-
Solvents: Organic solvents are flammable and may be toxic. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use. [17][18] Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry | AAT Bioquest [aatbio.com]
- 13. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. broadpharm.com [broadpharm.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
Application Note: 1-(2-propyn-1-yl)-4-piperidinone as a Versatile Building Block for the Synthesis of Novel Spirocyclic Compounds
Abstract
Spirocyclic scaffolds, particularly those incorporating a piperidine ring, are of immense interest in modern medicinal chemistry. Their inherent three-dimensionality offers enhanced interaction with biological targets, leading to improved potency and selectivity, while their high sp³ character often confers superior physicochemical properties such as increased aqueous solubility. This application note details the utility of 1-(2-propyn-1-yl)-4-piperidinone, a highly versatile building block, for the efficient construction of diverse spiro-piperidine frameworks. We provide an overview of its synthesis and explore key synthetic transformations, including Sonogashira coupling followed by intramolecular cyclization, to access novel spirocyclic architectures. Detailed, field-proven protocols are provided to guide researchers in leveraging this key intermediate for drug discovery and development programs.
Introduction: The Value of Spiro-Piperidines in Drug Discovery
The piperidine motif is one ofthe most prevalent N-heterocycles in FDA-approved pharmaceuticals.[1][2] When incorporated into a spirocyclic system, where two rings share a single carbon atom, the resulting scaffold gains significant conformational rigidity. This rigidity reduces the entropic penalty upon binding to a protein target and projects functional groups into well-defined vectors in three-dimensional space. These attributes can lead to significant advantages:
-
Enhanced Potency and Selectivity: The well-defined 3D structure allows for more precise and extensive interactions with protein binding pockets, potentially lowering off-target effects.
-
Improved Physicochemical Properties: The high fraction of sp³-hybridized carbons is correlated with better solubility and metabolic stability compared to flat, aromatic systems.
-
Novel Chemical Space: Unexplored spirocyclic architectures provide opportunities to generate novel intellectual property and overcome existing patent landscapes.
This compound (N-propargyl-4-piperidone) is an ideal starting material for accessing these valuable scaffolds. It combines the privileged piperidine core with a terminal alkyne—a functional handle amenable to a wide array of powerful C-C bond-forming reactions.
Synthesis of the Key Building Block: this compound
The most direct and reliable method for synthesizing the title compound is the N-alkylation of 4-piperidone hydrochloride hydrate with propargyl bromide. The use of a mild base like potassium carbonate is crucial to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the piperidine nitrogen onto the propargyl bromide. Acetonitrile is an excellent solvent choice due to its polarity and ability to dissolve the reactants while remaining relatively inert.
Caption: Reaction scheme for the synthesis of the N-propargyl-4-piperidone building block.
Protocol 2.1: Synthesis of this compound
Materials:
-
4-Piperidone hydrochloride hydrate (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with 4-piperidone hydrochloride hydrate and anhydrous potassium carbonate, add acetonitrile.
-
Stir the resulting suspension vigorously at room temperature.
-
Add the propargyl bromide solution dropwise over 15 minutes. Caution: Propargyl bromide is a lachrymator and toxic. Handle in a well-ventilated fume hood.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate and water. Separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford this compound as a pale yellow oil.
Application in Spirocycle Synthesis via Sonogashira Coupling and Cyclization
A powerful strategy for constructing complex spirocycles involves a two-step sequence: a palladium-catalyzed Sonogashira coupling to elaborate the alkyne, followed by an intramolecular cyclization to form the second ring of the spiro-system.
Caption: General workflow for spirocycle synthesis using a Sonogashira/Cyclization strategy.
The Sonogashira Coupling Reaction
The Sonogashira reaction is a robust method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst, although copper-free variants have also been developed.[4][5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the reactivity of the coupling partners.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.[4]
Protocol 3.1: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 2-iodophenol) (1.1 eq)
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 eq)
-
Copper(I) iodide (CuI) (0.04-0.10 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) as needed. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the coupled intermediate.
Table 1: Representative Sonogashira Coupling Partners and Conditions
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Expected Product Structure |
| 2-Iodophenol | Pd(PPh₃)₄ / CuI | TEA | THF | 25-50 | 1-(3-(2-hydroxyphenyl)prop-2-yn-1-yl)-4-piperidinone |
| 1-Bromo-2-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 70 | 1-(3-(2-nitrophenyl)prop-2-yn-1-yl)-4-piperidinone |
| Methyl 2-iodobenzoate | Pd(PPh₃)₄ / CuI | TEA | THF | 60 | Methyl 2-(3-(4-oxopiperidin-1-yl)prop-1-yn-1-yl)benzoate |
Intramolecular Cyclization
The coupled intermediate, now bearing a strategically placed functional group on the aryl ring, is primed for intramolecular cyclization. The choice of cyclization method depends on the nature of this functional group. For instance, an intermediate derived from 2-iodophenol can undergo a base-mediated intramolecular Michael addition of the phenol onto the alkyne, forming a spiro[chromane-4,4'-piperidine] derivative.
Protocol 3.2: Base-Mediated Intramolecular Cyclization
Materials:
-
Coupled intermediate (e.g., 1-(3-(2-hydroxyphenyl)prop-2-yn-1-yl)-4-piperidinone) (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH) (1.2 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Dissolve the coupled intermediate in the anhydrous solvent in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., t-BuOK) portion-wise over 10 minutes. If using NaH, exercise extreme caution due to hydrogen gas evolution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final spirocyclic compound. This type of cyclization can lead to valuable spiro[chromane-2,4′-piperidine]-4(3H)-one scaffolds, which have shown potential as therapeutic agents.[6][7]
Alternative Strategies: Gold-Catalyzed Cyclizations
Gold catalysts are exceptionally effective at activating alkynes towards nucleophilic attack.[8] An intramolecular cyclization of an N-propargyl piperidone derivative bearing a nucleophile can proceed via a 6-exo-dig pathway to form the spirocyclic core.[9] This method often proceeds under milder conditions than traditional base- or palladium-mediated cyclizations.
Characterization of Key Compounds
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. Below are representative data.
Table 2: Representative Analytical Data
| Compound | Formula | MW | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | C₈H₁₁NO | 137.18 | 3.40 (d, 2H), 2.80 (t, 4H), 2.50 (t, 4H), 2.25 (t, 1H) | 208.5, 79.0, 72.5, 45.0, 41.0 |
| Spiro[chromane-2,4'-piperidin]-4-one derivative | C₁₄H₁₅NO₂ | 229.27 | 7.5-6.8 (m, 4H, Ar-H), 4.8 (s, 2H), 3.5 (s, 2H), 2.9 (t, 4H), 2.6 (t, 4H) | 195.0, 160.0, 135.0, 128.0, 121.0, 117.0, 115.0, 78.0, 55.0, 45.0, 41.0 |
| (Note: NMR data are illustrative and may vary based on specific structures and conditions.) |
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
Propargyl Bromide: Highly toxic, flammable, and a lachrymator. Handle with extreme care.
-
Palladium Catalysts: Can be pyrophoric and are toxic. Avoid inhalation of dust.
-
Bases (NaH, t-BuOK): Corrosive and moisture-sensitive. NaH reacts violently with water to produce flammable hydrogen gas.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant spiro-piperidine compounds. The terminal alkyne handle allows for reliable and modular elaboration via Sonogashira coupling, while the piperidone core provides the foundation for subsequent intramolecular cyclization to forge the spirocyclic junction. The protocols and strategies outlined in this note provide a robust framework for researchers to access novel, three-dimensional chemical matter for application in drug discovery and chemical biology.
References
- 1. bepls.com [bepls.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Application of 1-(2-propyn-1-yl)-4-piperidinone in Medicinal Chemistry: A Guide to Synthesis and Evaluation
Introduction: Unlocking Molecular Diversity with a Versatile Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with potent and selective biological activities is paramount. The 4-piperidone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with biological targets.
The introduction of a propargyl group at the N-1 position, yielding 1-(2-propyn-1-yl)-4-piperidinone, transforms this common scaffold into a highly versatile building block. The terminal alkyne functionality serves as a reactive handle for one of the most reliable and efficient reactions in chemical biology: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction allows for the facile and regioselective formation of a stable 1,2,3-triazole ring, which can link the piperidone core to a vast array of other molecular fragments, enabling the rapid generation of large and diverse compound libraries for biological screening.[3] The resulting triazole is not merely a linker; it is a key pharmacophoric element, capable of engaging in hydrogen bonding and other non-covalent interactions with protein targets, often mimicking the properties of an amide bond.[4]
This guide provides a comprehensive overview of the application of this compound in medicinal chemistry, with a focus on its use in the synthesis of novel therapeutic candidates via CuAAC. We will present detailed protocols for the synthesis of a model triazole-piperidone conjugate and its subsequent evaluation for anticancer activity, offering insights into the experimental design and rationale that underpin these processes.
Application Notes: The Power of "Click" Conjugation
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of more complex molecules through the CuAAC reaction. This strategy allows for a modular approach to drug design, where the 4-piperidone core can be systematically combined with a wide variety of azide-containing building blocks to explore structure-activity relationships (SAR).
Key Advantages of this Approach:
-
High Efficiency and Yield: The CuAAC reaction is known for its high yields and tolerance of a wide range of functional groups, simplifying the synthesis of complex molecules.[2]
-
Rapid Library Generation: The modular nature of the click reaction allows for the parallel synthesis of large libraries of compounds, accelerating the hit-to-lead optimization process.
-
Pharmacological Relevance of the Triazole Linker: The resulting 1,4-disubstituted 1,2,3-triazole is metabolically stable and can actively participate in binding to biological targets.[4][5]
-
Structural Diversity: By varying the azide-containing reactant, a vast chemical space can be explored, leading to the discovery of novel compounds with diverse biological activities, including anticancer, antifungal, and antimicrobial properties.[1][6]
The general workflow for utilizing this compound in a drug discovery program is depicted in the following diagram:
Caption: General workflow for drug discovery using this compound.
Experimental Protocols
Part 1: Synthesis of a Model Triazole-Piperidone Conjugate via CuAAC
This protocol describes the synthesis of a representative compound, 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-oxopiperidinium chloride, through the CuAAC reaction of this compound and benzyl azide. This example serves as a template that can be adapted for a wide range of azide-containing starting materials.
Reaction Scheme:
Caption: Synthesis of a model triazole-piperidone conjugate.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure triazole-piperidone conjugate.
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: In Vitro Anticancer Activity Evaluation - MTT Assay
This protocol outlines a general procedure for assessing the cytotoxic activity of the synthesized triazole-piperidone conjugates against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized triazole-piperidone compounds
-
Doxorubicin (as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data Summary:
The results of the MTT assay can be summarized in a table for easy comparison of the cytotoxic activity of the synthesized compounds.
| Compound | Cell Line | IC₅₀ (µM) |
| Example Compound | MCF-7 | Value |
| A549 | Value | |
| HCT116 | Value | |
| Doxorubicin | MCF-7 | Value |
| A549 | Value | |
| HCT116 | Value |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its utility is primarily derived from the presence of the terminal alkyne, which enables its efficient and modular conjugation to a wide variety of molecular fragments via the CuAAC "click" reaction. This approach facilitates the rapid exploration of chemical space and the generation of novel compounds with diverse and potent biological activities. The protocols outlined in this guide provide a solid foundation for researchers to utilize this valuable scaffold in their drug discovery efforts. Future applications of this compound are likely to expand beyond the synthesis of small molecule inhibitors to include its incorporation into more complex therapeutic modalities, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), further cementing its importance in the development of next-generation therapeutics.
References
- 1. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 1-(2-propyn-1-yl)-4-piperidinone for Advanced PROTAC Synthesis
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] The modular nature of PROTACs, which consist of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, necessitates robust and versatile synthetic strategies.[2] This document provides a detailed guide for the strategic derivatization of 1-(2-propyn-1-yl)-4-piperidinone, a versatile building block ideally suited for the modular synthesis of PROTACs. We will explore two primary synthetic pathways leveraging this scaffold: Pathway A , focusing on the functionalization of the 4-oxo position via reductive amination to generate precursors for E3 ligase ligands, and Pathway B , illustrating the utility of the terminal alkyne for linker conjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry."[2][3][4]
Introduction: The Rationale for a Modular Approach
The efficacy of a PROTAC is highly dependent on the interplay between its three components. The nature of the linker, including its length, rigidity, and attachment points, is a critical determinant of the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately governs the efficiency of protein degradation.[1] Therefore, the ability to rapidly synthesize and screen a library of PROTACs with diverse linkers and E3 ligase ligands is paramount for successful drug development.
This compound is a strategic starting material due to its bifunctional nature. The piperidinone core can be elaborated into various scaffolds found in E3 ligase ligands, while the propargyl group provides a "clickable" handle for the facile introduction of a linker and, subsequently, the target-binding ligand.[2] This modular approach significantly streamlines the synthetic process and facilitates the exploration of the structure-activity relationship (SAR) of novel PROTACs.
Overall Synthetic Strategy
The derivatization of this compound for PROTAC synthesis can be conceptualized as a two-stage process. The first stage involves the synthesis of the functionalized E3 ligase ligand precursor from the piperidinone scaffold. The second stage is the conjugation of this precursor to the target-binding ligand via the propargyl group.
Figure 1: Overall workflow for PROTAC synthesis.
Pathway A: Synthesis of an E3 Ligase Ligand Precursor via Reductive Amination
Reductive amination is a robust and widely used method for the formation of C-N bonds from a ketone and an amine.[5][6][7] In this pathway, we utilize this reaction to introduce a key structural motif that can be further elaborated into a Cereblon (CRBN) E3 ligase ligand, such as a pomalidomide analog.[8][9][10][11][12]
Rationale and Mechanistic Insight
The reaction proceeds via the initial formation of an iminium ion intermediate from the piperidinone and an amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][13] NaBH(OAc)₃ is preferred as it is selective for the iminium ion over the ketone, minimizing side reactions.[13]
Figure 2: Simplified mechanism of reductive amination.
Experimental Protocol: Reductive Amination of this compound
This protocol describes the reaction with a generic primary amine. For the synthesis of a Cereblon ligand precursor, an appropriate aminophthalimide derivative would be used.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, or a suitable aminophthalimide)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-(2-propyn-1-yl)piperidine derivative.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Ketone starting material |
| Primary Amine | 1.1 | Nucleophile |
| NaBH(OAc)₃ | 1.5 | Reducing agent |
| Glacial Acetic Acid | catalytic | Catalyst for iminium formation |
| DCE/DCM | - | Solvent |
Table 1: Reagents and their roles in the reductive amination protocol.
Pathway B: PROTAC Assembly via CuAAC Click Chemistry
The terminal alkyne of the derivatized piperidine scaffold is a perfect handle for the final PROTAC assembly using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2][3][4] This highly efficient and specific reaction forms a stable triazole linkage between the alkyne-functionalized E3 ligase ligand and an azide-functionalized target protein ligand.[3]
Rationale and Mechanistic Insight
The CuAAC reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[3] The copper(I) catalyst activates the terminal alkyne, which then undergoes a cycloaddition with the azide to form the 1,4-disubstituted triazole product.[3]
Experimental Protocol: CuAAC Conjugation
This protocol outlines the general procedure for the click reaction to form the final PROTAC.
Materials:
-
Alkyne-functionalized E3 ligase ligand (from Pathway A)
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water or THF/Water solvent mixture
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and the azide-functionalized target protein ligand (1.1 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction vigorously at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO or methanol) and filter if necessary.
-
Purify the final PROTAC molecule using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by LC-MS, high-resolution mass spectrometry (HRMS), and ¹H/¹³C NMR.
| Reagent | Molar Eq. | Purpose |
| Alkyne-functionalized E3 Ligand | 1.0 | PROTAC component |
| Azide-functionalized POI Ligand | 1.1 | PROTAC component |
| CuSO₄·5H₂O | 0.1 | Catalyst precursor |
| Sodium Ascorbate | 0.3 | Reducing agent |
| t-BuOH/H₂O or THF/H₂O | - | Solvent |
Table 2: Reagents and their roles in the CuAAC protocol.
Alternative Derivatization: Sonogashira Coupling
The terminal alkyne of this compound can also be utilized in Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] This provides an alternative strategy for introducing aromatic moieties that could be part of the E3 ligase ligand or a rigid linker component.[12]
Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (0.05 eq), and CuI (0.1 eq).
-
Add the anhydrous, degassed solvent, followed by the amine base (2.0 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of PROTACs. Its bifunctional nature allows for a modular and efficient approach to constructing these complex molecules. The protocols outlined in this application note for reductive amination and CuAAC click chemistry provide a robust framework for researchers to synthesize and evaluate novel PROTACs for targeted protein degradation. The potential for alternative derivatization through Sonogashira coupling further expands the synthetic utility of this scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. medkoo.com [medkoo.com]
- 10. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: A Detailed Guide to Sonogashira Coupling with 1-(2-propyn-1-yl)-4-piperidinone
Introduction: The Strategic Value of C-C Bond Formation in Drug Discovery
The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, stands as a cornerstone in modern medicinal chemistry.[1][2] Discovered in 1975, this palladium and copper co-catalyzed transformation offers a direct and efficient pathway to construct arylalkynes and conjugated enynes under remarkably mild conditions.[3][4] Its broad functional group tolerance and operational simplicity have cemented its role in the synthesis of complex molecular architectures, from natural products to high-value pharmaceuticals.[3][5][6]
This guide focuses on the practical application of the Sonogashira coupling for a particularly valuable building block: 1-(2-propyn-1-yl)-4-piperidinone. The piperidinone scaffold is a privileged structure in drug development, appearing in numerous biologically active compounds. The terminal alkyne handle provided by the N-propargyl group serves as a versatile anchor for molecular elaboration, allowing for the strategic introduction of diverse aryl or vinyl moieties. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Herein, we provide a comprehensive overview of the mechanistic underpinnings, a detailed experimental protocol, optimization strategies, and troubleshooting advice for successfully employing this compound in Sonogashira coupling reactions.
Mechanistic Rationale: The Synergy of a Dual Catalytic Cycle
The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[3][7][8] Understanding the function of each component within these cycles is critical for rational experimental design and troubleshooting.
-
The Palladium Cycle: This is the primary cross-coupling engine.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl/vinyl-halide (R¹-X) bond, forming a square planar Pd(II) complex.[7][9] The reactivity order for the halide is I > Br > Cl.[9]
-
Transmetalation: The alkyne component, activated by the copper cycle, is transferred from copper to the palladium center, displacing a halide ion.[7][10] This is often the rate-determining step of the overall reaction.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product (R¹-≡-R²) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3][9]
-
-
The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne (H-≡-R²).
-
Deprotonation: In the presence of a base, the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a crucial copper-acetylide intermediate (Cu-≡-R²).[7][11] This intermediate is the active species that participates in the transmetalation step with the palladium complex.
-
// Inter-cycle connection cu_acetylide -> transmetalation [style=dashed, arrowhead=normal, color="#34A853", label=" Transfers Acetylide"]; }
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Component Selection: A Scientist's Guide to Optimizing the Reaction
The success of the Sonogashira coupling hinges on the judicious selection of each reaction component.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are the most common and commercially available catalysts.[7] While Pd(PPh₃)₄ is the active Pd(0) species, PdCl₂(PPh₃)₂ is often more stable to air and is readily reduced in situ to the active form. Catalyst loading is typically low, ranging from 0.5 to 5 mol%.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its presence dramatically accelerates the reaction, allowing it to proceed at or near room temperature.[3] However, a significant drawback is the promotion of the undesired oxidative homocoupling of the alkyne (Glaser coupling), which forms a symmetrical diyne byproduct.[3][12]
-
Copper-Free Conditions: To circumvent the Glaser coupling side reaction, copper-free Sonogashira protocols have been developed.[5] These methods are particularly useful when working with valuable or complex alkynes.[4] They often require higher reaction temperatures or the use of more specialized ligands to facilitate the direct interaction of the alkyne with the palladium center.[3]
-
Base: The base is crucial for neutralizing the hydrogen halide (HX) formed during the reaction and for promoting the deprotonation of the alkyne.[3][11]
-
Solvent: The choice of solvent impacts reagent solubility and reaction rate.[13] Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene, and amines like TEA.[3][14] DMF is a polar aprotic solvent that can enhance reaction rates but can be difficult to remove.[13] THF is a good general-purpose solvent for reactions at or slightly above room temperature.[9]
Experimental Workflow & Protocols
The following protocol provides a robust starting point for the Sonogashira coupling of this compound with a representative aryl iodide.
// Connections prep_reagents -> setup_glassware; setup_glassware -> inert_atm; inert_atm -> add_reagents; add_reagents -> run_reaction; run_reaction -> monitor; monitor -> quench [label="Upon Completion"]; quench -> filter; filter -> extract; extract -> dry_concentrate; dry_concentrate -> chromatography; chromatography -> characterize; }
Caption: General experimental workflow for Sonogashira coupling.
Protocol: Palladium/Copper Co-catalyzed Coupling
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, septa
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidative homocoupling.[3][12]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous TEA (2.0 mmol, 2.0 eq) via syringe. Stir the resulting suspension for 5 minutes at room temperature.
-
Substrate Addition: Add a solution of this compound (1.1 mmol, 1.1 eq) in THF (2 mL) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours.[9][15]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a short pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.[16]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove the amine base and copper salts, followed by brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[9]
Optimization and Data Presentation
The optimal conditions for Sonogashira coupling can vary depending on the reactivity of the aryl halide. The following table provides representative conditions as a starting point for optimization.
| Aryl Halide (R¹-X) | Pd Catalyst (mol%) | CuI (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield | Notes |
| Aryl Iodide | 1-2% PdCl₂(PPh₃)₂ | 2-4% | 2.0 TEA | THF | 25-40 | 80-95% | Highly reactive, mild conditions are usually sufficient. |
| Aryl Bromide | 2-5% PdCl₂(PPh₃)₂ | 4-8% | 2.5 TEA | DMF | 60-80 | 65-85% | Less reactive than iodides; may require heating. |
| Electron-poor Ar-Br | 2-3% PdCl₂(PPh₃)₂ | 4-6% | 2.0 TEA | THF/DMF | 50-70 | 70-90% | Electron-withdrawing groups on the aryl halide increase reactivity.[5] |
| Electron-rich Ar-Br | 3-5% Pd(PPh₃)₄ | 5-10% | 3.0 DIPEA | Toluene | 80-100 | 50-75% | Electron-donating groups decrease reactivity, requiring more forcing conditions. |
| Aryl Bromide (Cu-free) | 5% Pd(PPh₃)₄ | — | 3.0 K₂CO₃ | DMF | 100-120 | 60-80% | Avoids Glaser coupling but requires higher temperatures. |
Yields are estimates for isolated products and will vary based on substrate and precise conditions.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently reactive aryl halide (e.g., chloride); Low temperature. | Use a fresh batch of catalyst. Switch to a more reactive halide (Br or I). Increase reaction temperature and/or time.[17] Consider a more electron-rich phosphine ligand. |
| Significant Homocoupling | Presence of oxygen; High catalyst concentration. | Ensure the reaction is run under a strictly inert atmosphere.[12] Degas solvents before use. Consider a copper-free protocol. |
| Decomposition of Starting Material | Base is too strong or temperature is too high for a sensitive substrate. | Switch to a milder inorganic base (e.g., K₂CO₃).[3] Run the reaction at a lower temperature for a longer duration. |
| Difficulty in Purification | Co-elution of product with triphenylphosphine oxide (byproduct of catalyst). | Perform an aqueous wash to remove some polar impurities. Optimize chromatography conditions, potentially using a different solvent system. |
Safety Precautions
-
Reagents: Palladium catalysts and copper salts are toxic and should be handled with care in a well-ventilated fume hood. Amine bases and organic solvents are flammable and irritants.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Reactions under an inert atmosphere should be handled with appropriate care to avoid pressure buildup.
References
- 1. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. books.lucp.net [books.lucp.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Leveraging 1-(2-propyn-1-yl)-4-piperidinone for Covalent Fragment-Based Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying high-quality starting points for novel therapeutics. The incorporation of covalent fragments, which form a chemical bond with their target protein, can offer significant advantages in potency and duration of action. This application note provides a detailed guide to the use of 1-(2-propyn-1-yl)-4-piperidinone, a versatile fragment featuring a terminal alkyne warhead. We will explore its chemical properties, its dual application in both covalent fragment screening and chemoproteomic target identification, and provide detailed protocols for its practical implementation in a research setting.
The Paradigm of Covalent Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) begins by screening small, low-complexity molecules (fragments, typically <300 Da) at high concentrations.[1] Because of their simplicity, fragments can explore chemical space more efficiently than larger molecules, often resulting in higher hit rates against challenging targets.[2] The initial low-affinity hits are then optimized into potent leads through structure-guided medicinal chemistry.[3][4]
Targeted Covalent Inhibitors (TCIs) have seen a resurgence, with several gaining FDA approval.[5][6] By incorporating a reactive electrophile, or "warhead," these molecules can form a stable covalent bond with a nucleophilic amino acid residue on the target protein, most commonly cysteine. This approach can lead to:
-
Enhanced Potency: The covalent bond can overcome weak non-covalent interactions.
-
Prolonged Target Engagement: The irreversible or slowly reversible nature of the bond can lead to a longer duration of action.
-
Drugging the "Undruggable": Covalent fragments can identify and engage shallow binding pockets or allosteric sites that are intractable to traditional non-covalent binders.[5][7]
The primary challenge in covalent drug design is achieving selectivity to avoid off-target reactions.[8] This is addressed by using mildly reactive warheads that rely on initial non-covalent binding affinity to position the electrophile for an efficient reaction with the target nucleophile.[6]
Profile: this compound
This compound is a bifunctional fragment that serves as an excellent tool for covalent FBDD. Its structure combines a desirable 3D scaffold with a moderately reactive warhead, making it a valuable addition to any covalent fragment library.
Chemical and Physicochemical Properties
The properties of this fragment align well with the principles of FBDD, offering a good balance of complexity, solubility, and synthetic accessibility.
| Property | Value | Source |
| CAS Number | 857190-11-5 | [9] |
| Molecular Formula | C₈H₁₁NO | [10][11] |
| Molecular Weight | 137.18 g/mol | [10][11] |
| Structure | ||
| LogP | 0.58 | [10] |
| Scaffold | Piperidinone | N/A |
| Warhead | Terminal Alkyne | N/A |
The Terminal Alkyne Warhead
The key to this fragment's utility is the terminal alkyne group. It is considered a "mild" or "tunable" electrophile. Unlike highly reactive warheads such as acrylamides or chloroacetamides, the alkyne is relatively stable under physiological conditions, reducing the risk of non-specific off-target labeling.[5][6]
Its primary mode of covalent modification is a thiol-yne reaction with the side chain of a cysteine residue. This reaction is often base-catalyzed and proceeds through a nucleophilic attack of the thiolate anion on one of the alkyne carbons, forming a stable vinyl sulfide adduct.[12] The inherent lower reactivity of the alkyne means that covalent bond formation is highly dependent on the fragment first binding within the protein pocket, a phenomenon known as the "templating effect." This increases the likelihood that identified hits are selective for the target protein.
The Piperidinone Scaffold
The 4-piperidinone core is a common motif in medicinal chemistry. It provides a three-dimensional structure that is often more advantageous for binding to protein surfaces than flat, aromatic rings. Furthermore, it presents multiple, synthetically accessible vectors for future elaboration, which is a critical consideration for the fragment-to-lead optimization process.[4][13]
Application I: Covalent Fragment Screening Cascade
The primary application of this compound is as a screening compound to identify proteins with ligandable cysteines. A typical workflow involves a primary biophysical screen followed by orthogonal validation and mass spectrometry to confirm covalent modification.
Covalent Screening Workflow
Caption: Workflow for a typical covalent fragment screening cascade.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Hit Identification
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[14] It measures the change in a protein's melting temperature (Tm) upon ligand binding. Covalent binding often, but not always, leads to significant thermal stabilization.
Rationale: This protocol is designed to rapidly identify fragments that bind to the target protein, causing a measurable change in its thermal stability. A pre-incubation step is included to allow time for the covalent reaction to proceed.
Materials:
-
Purified target protein (0.2-0.5 mg/mL)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound stock solution (50-100 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well or 384-well qPCR plates
-
Real-time PCR instrument capable of performing a melt curve
Procedure:
-
Compound Plate Preparation: Dispense 1 µL of the fragment stock solution (or DMSO for control) into the wells of a qPCR plate. For a 100 µL final volume and a 100 mM stock, this yields a 1 mM screening concentration.
-
Protein Preparation: Dilute the target protein to 2x the final concentration (e.g., 4 µM for a 2 µM final assay concentration) in DSF buffer.
-
Pre-incubation (Covalent Reaction): In a separate plate, mix equal volumes of the 2x protein solution and a 2x solution of the fragment (prepared by diluting the stock in DSF buffer). Incubate at room temperature for 1-4 hours to allow for covalent bond formation. Include a DMSO control.
-
Dye Preparation: Prepare a working solution of SYPRO Orange dye by diluting the 5000x stock 1:1000 in DSF buffer to a 5x final concentration.
-
Final Assay Plate: To the qPCR plate from Step 1, add 80 µL of the pre-incubated protein-fragment mixture. Then, add 20 µL of the 5x SYPRO Orange working solution. The final volume should be 100 µL.
-
Seal and Centrifuge: Seal the plate securely and centrifuge briefly (e.g., 1000 rpm for 1 minute) to collect the contents at the bottom of the wells.
-
Data Acquisition: Place the plate in the qPCR instrument. Run a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: Determine the Tm for each well by fitting the melting curve to a Boltzmann equation. A significant positive shift in Tm (ΔTm > 2 °C) compared to the DMSO control is considered a preliminary hit.
Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Verification
Mass spectrometry (MS) is the definitive method for confirming that a fragment has formed a covalent adduct with the target protein.[15][16] This is achieved by observing a mass shift in the protein equal to the molecular weight of the bound fragment.
Rationale: This protocol uses LC-MS to separate the modified protein from unbound fragment and buffer components, followed by ESI-MS to measure the precise mass of the protein. This provides direct evidence of covalent bond formation.
Materials:
-
Purified target protein (1-5 mg/mL)
-
Reaction buffer (e.g., 50 mM Tris pH 8.0, 100 mM NaCl)
-
This compound (10-fold molar excess over protein)
-
Formic acid (for quenching/acidification)
-
HPLC system coupled to an Electrospray Ionization (ESI) Mass Spectrometer
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine 20 µL of the target protein solution (e.g., at 10 µM) with 2 µL of a 1 mM solution of the fragment (for a final concentration of 100 µM). Prepare a control sample with 2 µL of DMSO.
-
Incubation: Incubate the reaction at room temperature for 4 hours, or overnight at 4 °C.
-
Quenching: Quench the reaction by adding formic acid to a final concentration of 0.1%. This stops the reaction and prepares the sample for MS analysis.
-
LC-MS Analysis:
-
Inject 5-10 µL of the quenched sample onto a reverse-phase HPLC column (e.g., C4 or C8) suitable for protein analysis.
-
Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid. This step desalted the protein.
-
Direct the eluent into the ESI-MS source.
-
-
Mass Spectrometry: Acquire mass spectra over a relevant m/z range for the target protein.
-
Data Deconvolution: Use deconvolution software (e.g., MagTran, MaxEnt) to convert the raw m/z spectrum of multiply charged ions into a zero-charge mass spectrum.
-
Analysis: Compare the deconvoluted mass of the protein from the fragment-treated sample to the DMSO control. A mass increase of ~137.1 Da confirms the formation of a 1:1 covalent adduct.
Application II: Target Identification via Activity-Based Protein Profiling (ABPP)
A unique advantage of the terminal alkyne is its utility as a "clickable" handle for bio-orthogonal chemistry.[17] This allows the fragment to be used as a probe in complex biological systems (e.g., cell lysates) to identify its protein targets, a process known as Activity-Based Protein Profiling (ABPP).
Chemoproteomic Target ID Workflow
Caption: Workflow for ABPP using a clickable covalent fragment.
Protocol 3: Chemoproteomic Target Identification using Click Chemistry
Rationale: This protocol leverages the alkyne handle on the fragment to identify its binding partners in a complex proteome. After labeling, a biotin tag is attached via click chemistry, allowing for the specific enrichment of target proteins on streptavidin beads for subsequent identification by LC-MS/MS.
Materials:
-
Cell lysate (1-2 mg/mL total protein) in a suitable buffer (e.g., PBS)
-
This compound
-
Biotin-Azide tag
-
Click Chemistry reagents: Copper (II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Mass spectrometry-grade trypsin
-
Standard proteomics sample preparation reagents (DTT, iodoacetamide, etc.)
Procedure:
-
Proteome Labeling: Treat 1 mg of cell lysate with this compound (e.g., at 10-50 µM final concentration) for 1-2 hours at 37 °C. Include a DMSO-treated lysate as a negative control.
-
Click Reaction: To the labeled lysate, add the click chemistry reagents sequentially:
-
Biotin-Azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
Vortex and incubate for 1 hour at room temperature.
-
-
Protein Precipitation: Precipitate the proteins to remove excess reagents (e.g., using methanol/chloroform precipitation). Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Enrichment:
-
Add pre-washed streptavidin-agarose beads to the resuspended protein solution.
-
Incubate for 1.5 hours at room temperature with rotation to capture biotinylated proteins.
-
-
Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. Perform sequential washes with 0.5% SDS in PBS, 1 M urea in PBS, and finally PBS alone.
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM Tris pH 8.0).
-
Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide.
-
Add trypsin and incubate overnight at 37 °C to digest the enriched proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by nanoLC-MS/MS.
-
-
Data Analysis: Search the resulting MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins. True targets will show significant enrichment in the fragment-treated sample compared to the DMSO control.
From Fragment to Lead
Once a covalent hit is validated, the next steps involve structural biology and medicinal chemistry to optimize its properties.
-
X-ray Crystallography: Obtaining a co-crystal structure provides the ultimate proof of binding and reveals the precise interaction between the fragment, the vinyl sulfide adduct, and the surrounding amino acid residues.[12][18] This structural information is invaluable for guiding the elaboration of the fragment.
-
Computational Modeling: Covalent docking programs can be used to model the interaction and predict binding poses for newly designed analogs, helping to prioritize synthetic efforts.[19][20][21]
-
Structure-Guided Elaboration: With structural information in hand, chemists can grow the fragment by adding new functional groups that make additional favorable interactions with the protein, thereby increasing both non-covalent affinity (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ).[13]
Summary
This compound is a highly valuable chemical tool for modern drug discovery. Its combination of a favorable 3D scaffold and a tunable terminal alkyne warhead allows for a dual-pronged approach to ligand discovery. It can be used directly in covalent fragment screening campaigns to identify novel binding sites and can also be employed as a clickable probe for identifying protein targets in complex biological systems. The protocols outlined in this note provide a practical framework for researchers to begin leveraging this versatile fragment in their own discovery programs.
References
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. biosciencehorizons.com [biosciencehorizons.com]
- 4. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound(SALTDATA: FREE) | 857190-11-5 [amp.chemicalbook.com]
- 10. Hit2Lead | this compound | CAS# 857190-11-5 | MFCD09945621 | BB-4040850 [hit2lead.com]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. astx.com [astx.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Technologies for Direct Detection of Covalent Protein-Drug Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Practical Fragments: Docking covalent fragments [practicalfragments.blogspot.com]
- 20. Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
The Propargylated Piperidinone Handle: A Technical Guide to Bioconjugation Strategies
Introduction: Unlocking Novel Bioconjugate Chemistries with 1-(2-propyn-1-yl)-4-piperidinone
In the evolving landscape of bioconjugation, the demand for versatile, efficient, and robust chemical handles is paramount. These molecular linchpins are the cornerstone of creating sophisticated biomolecular architectures, from antibody-drug conjugates (ADCs) to targeted imaging agents and functionalized biomaterials.[1] This guide introduces this compound, a heterobifunctional linker poised to address the growing needs of researchers and drug development professionals. This compound uniquely marries the established reactivity of a terminal alkyne—a key player in "click chemistry"—with the structural motif of a piperidone ring, a scaffold prevalent in numerous pharmaceuticals.[2][3]
The terminal alkyne group serves as a highly efficient and specific reaction partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry renowned for its high yield, stereospecificity, and compatibility with a wide array of functional groups.[4][5] This bioorthogonal reaction allows for the precise and stable ligation of the piperidinone moiety to azide-functionalized biomolecules, such as proteins, peptides, and nucleic acids, under mild, aqueous conditions.[5][6] The resulting 1,4-disubstituted 1,2,3-triazole linkage is exceptionally stable, a critical attribute for in vivo applications.[4]
The piperidone core, on the other hand, offers a versatile platform for further chemical modification or can act as a pharmacologically relevant component in the final bioconjugate. Its presence opens avenues for the development of novel ADCs, where the piperidone unit could be part of the linker or contribute to the overall physicochemical properties of the conjugate, influencing factors like solubility, cell permeability, and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the application of this compound in bioconjugation. We will delve into the synthesis of this key reagent, provide detailed, field-proven protocols for its use in CuAAC-mediated bioconjugation, and discuss its potential applications in drug discovery and development.
Synthesis of this compound: A Reliable and Scalable Protocol
The accessibility of this compound is a critical first step for its widespread adoption. The synthesis is typically achieved through a straightforward nucleophilic substitution reaction between 4-piperidinone and propargyl bromide. This method is robust, scalable, and utilizes readily available starting materials.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Piperidinone hydrochloride
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-piperidinone hydrochloride (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.5 eq) to the suspension. The K₂CO₃ acts as a base to neutralize the hydrochloride salt and facilitate the subsequent N-alkylation.
-
Add propargyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. This step removes any remaining acidic impurities and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound.
Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound is a prime substrate for the CuAAC reaction, enabling its conjugation to azide-modified biomolecules. This "click" reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.[4]
Core Principles of CuAAC for Bioconjugation
The CuAAC reaction involves the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[7] For bioconjugation applications, the reaction is typically performed in aqueous buffers. The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[8] To prevent copper-mediated damage to sensitive biomolecules and to enhance reaction kinetics, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial.[5]
Caption: General workflow for CuAAC bioconjugation.
Detailed Protocol: CuAAC Conjugation of an Azide-Modified Protein
This protocol provides a general method for conjugating this compound to an azide-modified protein. Optimization of reactant concentrations and reaction time may be necessary depending on the specific protein and desired degree of labeling.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 200 mM in water)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Ensure the azide-modified protein solution is at a suitable concentration (e.g., 1-10 mg/mL).
-
Freshly prepare the sodium ascorbate solution immediately before use to ensure its reducing activity.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with a 10-50 fold molar excess of this compound from the DMSO stock solution. The final DMSO concentration should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
Add the THPTA stock solution to the reaction mixture to a final concentration of 1-5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
-
Gently mix the solution by pipetting or brief vortexing.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-10 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. For sensitive proteins, the reaction can be performed at 4 °C overnight.
-
-
Purification of the Bioconjugate:
-
Upon completion, remove unreacted small molecules and the copper catalyst by a suitable purification method. Size-exclusion chromatography is often effective for separating the larger protein conjugate from smaller reactants. Dialysis or buffer exchange can also be employed.
-
-
Characterization of the Bioconjugate:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and UV-Vis spectroscopy (if the piperidinone moiety is further functionalized with a chromophore).
-
Self-Validating System and Causality:
This protocol incorporates a self-validating approach. The high specificity of the CuAAC reaction ensures that the conjugation occurs exclusively between the alkyne and azide groups, minimizing side reactions.[4] The use of a chelating ligand like THPTA is critical; it not only accelerates the reaction but also protects the protein from oxidative damage that can be caused by the copper catalyst, thus preserving its biological activity.[5] The purification step is essential to remove potentially cytotoxic copper ions and unreacted reagents, ensuring the final bioconjugate is suitable for downstream applications.
Quantitative Data Summary
The efficiency of CuAAC reactions is consistently high, often exceeding 90% yield under optimized conditions. The reaction kinetics are also favorable, with significant product formation typically observed within 1-4 hours at room temperature.
| Parameter | Typical Value | Conditions |
| Reaction Yield | > 90% | Optimized reactant concentrations and reaction time |
| Reaction Time | 1-4 hours | Room temperature |
| Molar Excess of Alkyne | 10-50 fold | Relative to the azide-modified biomolecule |
| Final CuSO₄ Concentration | 0.1-1 mM | |
| Final THPTA Concentration | 1-5 mM | |
| Final Na-Ascorbate Conc. | 2-10 mM |
Applications in Drug Discovery and Development
The unique structure of this compound makes it a valuable tool in various stages of drug discovery and development.
-
Antibody-Drug Conjugates (ADCs): The piperidone moiety can be incorporated as part of a novel linker system in ADCs.[9] The alkyne handle allows for the efficient conjugation of the piperidone-containing linker-payload to an azide-modified antibody. The physicochemical properties of the piperidone ring can be tuned to optimize the ADC's solubility, stability, and pharmacokinetic profile.
-
Targeted Drug Delivery: The propargylated piperidinone can be used to attach targeting ligands (e.g., peptides, small molecules) to drug molecules or drug-loaded nanoparticles. This enables the specific delivery of therapeutic agents to diseased cells or tissues, enhancing efficacy and reducing off-target toxicity.
-
PROTACs and Molecular Glues: In the rapidly expanding field of targeted protein degradation, this bifunctional molecule can serve as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The alkyne allows for the modular attachment of different E3 ligase-binding moieties or target-binding warheads.
-
Biomaterial Functionalization: The propargyl group enables the covalent immobilization of the piperidinone scaffold onto azide-functionalized surfaces or polymer matrices. This can be utilized to create bioactive surfaces for cell culture, tissue engineering, or diagnostic applications.
Conclusion
This compound is a powerful and versatile building block for modern bioconjugation. Its terminal alkyne functionality provides a reliable handle for highly efficient and specific "click" chemistry reactions, while the piperidone core offers opportunities for further chemical diversification and can serve as a pharmacologically relevant scaffold. The detailed protocols and application insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this unique molecule for the creation of innovative and impactful bioconjugates.
References
- 1. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. bioclone.net [bioclone.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. njbio.com [njbio.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-propyn-1-yl)-4-piperidinone by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-(2-propyn-1-yl)-4-piperidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for achieving high purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the column chromatography of this compound, providing explanations and actionable solutions.
Question 1: My compound is streaking or "tailing" on the analytical TLC plate. What causes this and how will it affect my column?
Answer: Tailing is a common issue with amine-containing compounds like piperidinones on standard silica gel. The basic nitrogen atom on the piperidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, interaction leads to poor peak shape, band broadening on the column, and ultimately, reduced separation efficiency and lower yields.
To resolve this, it is highly recommended to add a basic modifier to your mobile phase. A small amount of triethylamine (TEA), typically 0.1-1% (v/v), will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.[1]
Question 2: What is a good starting solvent system for the purification of this compound?
Answer: this compound is a moderately polar compound. A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc).
Begin by running analytical Thin Layer Chromatography (TLC) plates with varying ratios of Hexane:EtOAc. The ideal solvent system for column chromatography will give your target compound an Rf value between 0.3 and 0.4. This range provides a good balance, ensuring the compound moves through the column at a reasonable pace without eluting too quickly with the solvent front. Often, a gradient elution, starting with a lower polarity (e.g., 90:10 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 50:50 Hexane:EtOAc), will provide the best separation from both less polar and more polar impurities.
Question 3: I'm getting very poor separation between my product and a stubborn impurity. What are my options?
Answer: Poor separation can be tackled through several strategies:
-
Optimize the Mobile Phase: If a Hexane/EtOAc system isn't working, try a different solvent combination. For example, substituting ethyl acetate with dichloromethane (DCM) or using a ternary system (e.g., Hexane/DCM/EtOAc) can alter the selectivity of the separation.[2][3]
-
Improve Resolution: Use a higher-resolution stationary phase. "Flash" silica gel with a smaller particle size (e.g., 230-400 mesh) provides a greater surface area and more theoretical plates, leading to better separation.[1][4]
-
Check for Stability: The impurity might be a degradation product formed on the silica gel itself. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, your compound is likely unstable on silica.[5]
-
Dry Loading: How you apply the sample to the column is critical. If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause band broadening. Dry loading the sample, where it is pre-adsorbed onto a small amount of silica, is often the best practice.[6][7]
Question 4: My yield is very low after the column. Where did my product go?
Answer: Low recovery can be frustrating. Here are the most likely culprits and how to investigate them:[5]
-
Compound is Stuck on the Column: Due to its polarity and basic nitrogen, the product may be strongly adsorbed to the silica. After your planned elution is complete, try flushing the column with a much more polar solvent, such as 10% methanol in ethyl acetate, to wash out any remaining material.
-
Product Eluted in the Solvent Front: If your initial solvent system was too polar, the compound may have eluted very quickly in the first few fractions. Always check the first fractions collected, even if you don't expect your compound to be there.
-
Degradation on the Column: As mentioned, piperidinones can be sensitive to acidic silica. If you suspect degradation, consider deactivating the silica with triethylamine or switching to a more inert stationary phase like neutral alumina.[5]
-
Fractions are Too Dilute: If you collected many small fractions, the concentration of your product in each might be below the detection limit of your TLC visualization method (e.g., UV lamp). Try concentrating a few fractions in the expected elution range and re-running the TLC.
Question 5: What are the potential process-related impurities I should be aware of?
Answer: Impurities in your final product can originate from starting materials, side reactions, or degradation.[8] For the synthesis of this compound, which is often prepared by reacting 4-piperidone with propargyl bromide, potential impurities could include:
-
Unreacted 4-piperidone: This is a more polar starting material.
-
Bis-alkylation products: Where the propargyl group has reacted with another nucleophile in the reaction mixture.
-
Degradation products: Resulting from the instability of the piperidinone ring under certain pH or temperature conditions.[9]
Identifying these by techniques like LC-MS can be crucial for developing a purification strategy that effectively removes them.[10][11]
Detailed Experimental Protocol
This section provides a step-by-step methodology for the purification of this compound.
Data Summary Table
| Parameter | Recommended Condition/Value | Rationale & Key Considerations |
| Stationary Phase | Silica Gel, 230-400 mesh (Flash Grade) | Provides high resolution for separating closely related compounds.[1] |
| Mobile Phase (Eluent) | Gradient: Heptane/Ethyl Acetate + 0.5% Triethylamine (v/v) | Heptane is a less toxic alternative to hexane. The gradient allows for the elution of a range of polarities. Triethylamine is crucial to prevent peak tailing.[1] |
| Target TLC Rf | ~0.3-0.4 (in the collection solvent mixture) | Ensures the compound elutes in a reasonable number of column volumes and is well-separated from the solvent front and baseline impurities.[5] |
| Sample Loading | Dry Loading | Minimizes band broadening and improves separation, especially if the compound has limited solubility in the initial, non-polar eluent.[6][7] |
| Fraction Analysis | TLC with UV (254 nm) & Potassium Permanganate Stain | The ketone may be UV active. Permanganate stain is a robust method for visualizing most organic compounds.[1] |
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare two solvent mixtures in sufficient quantity. For example, "Solvent A" (95:5 Heptane:EtOAc + 0.5% TEA) and "Solvent B" (50:50 Heptane:EtOAc + 0.5% TEA).
-
Dry Loading Preparation:
-
Dissolve your crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.
-
Add 2-3 grams of silica gel to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
-
Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel (e.g., 50 grams for a 1-gram sample) in "Solvent A".
-
Pour the slurry into the column. Use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.
-
Drain the solvent until the level is just above the top of the silica bed.
-
-
Sample Application:
-
Carefully add the dry-loaded sample powder to the top of the packed silica bed, creating a thin, even layer.
-
Gently add a protective layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add "Solvent A" to the column and begin elution, collecting fractions (e.g., 20 mL per tube).
-
Start with 2-3 column volumes of "Solvent A" to elute non-polar impurities.
-
Gradually increase the polarity by mixing in "Solvent B". A stepwise gradient (e.g., 100% A, then 75:25 A:B, then 50:50 A:B) is often effective.
-
-
Fraction Analysis:
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate in a solvent system that gives your product an Rf of ~0.3-0.4.
-
Visualize the spots using a UV lamp and then by dipping the plate in a potassium permanganate stain.
-
-
Product Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent under reduced pressure.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent or triethylamine.
-
Visual Workflow and Troubleshooting Diagrams
Purification Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 3. Selection of mobile phase in high-performance liquid chromatographic determination for medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CuAAC Reactions for 1-(2-propyn-1-yl)-4-piperidinone
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on the versatile building block, 1-(2-propyn-1-yl)-4-piperidinone. As Senior Application Scientists, we have designed this guide to provide not just protocols, but a foundational understanding of the reaction's mechanics to empower you to troubleshoot and optimize your experiments effectively. This resource addresses common challenges encountered in the synthesis of 1,2,3-triazole-linked piperidinone derivatives, which are of significant interest in medicinal chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the CuAAC "Click" Reaction?
A1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry," a class of reactions known for being rapid, high-yielding, and producing minimal byproducts.[1][2] The reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage by joining a terminal alkyne (like the propargyl group on this compound) with an azide-containing molecule. The key to the reaction's success is the copper(I) catalyst, which dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) compared to the uncatalyzed thermal reaction and ensures exclusive formation of the 1,4-regioisomer.[3][4]
Q2: Why is the choice of a ligand important for my reaction?
A2: The active catalyst is the copper(I) ion (Cu⁺). However, Cu⁺ is unstable in many solvents, particularly in the presence of oxygen, and can be readily oxidized to the inactive Cu(II) state or disproportionate.[5][6] A suitable nitrogen-based ligand is crucial for stabilizing the Cu(I) catalyst, protecting it from oxidation, and increasing its solubility, which ultimately boosts reaction efficiency and reproducibility.[7][8][9] For reactions in aqueous or mixed aqueous/organic solvents, water-soluble ligands like THPTA are highly recommended.[10][11]
Q3: Can I perform this reaction at room temperature?
A3: Yes, CuAAC reactions are renowned for proceeding efficiently under mild conditions, and room temperature is standard for most systems.[3][12] However, if you are working with particularly bulky or sterically hindered substrates, gentle heating to 40-50°C can sometimes improve sluggish reaction rates.[12]
Core Experimental Protocol
This section provides a robust starting point for the reaction between this compound and a generic azide partner in a small-scale synthesis.
Protocol 1: General CuAAC for Small Molecule Synthesis
1. Stock Solution Preparation:
-
Alkyne: Prepare a 10 mM solution of this compound in a suitable solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO).
-
Azide: Prepare a 10 mM solution of your azide partner in the same solvent.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.[12]
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.[12]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Crucially, this solution must be prepared fresh immediately before use , as it degrades in the presence of oxygen.[8][12]
2. Reaction Setup (for a 1 mL final volume):
-
In a clean microcentrifuge tube, add 100 µL of the 10 mM alkyne solution (Final conc: 1 mM).
-
Add 120 µL of the 10 mM azide solution (Final conc: 1.2 mM, 1.2 equivalents). Using a slight excess of one reactant can help drive the reaction to completion.[13]
-
Add the appropriate volume of solvent to bring the total volume close to, but not exceeding, 1 mL.
-
In a separate tube, premix the catalyst: Add 10 µL of the 50 mM ligand solution and 5 µL of the 20 mM CuSO₄ solution. Mix gently. This allows the protective copper-ligand complex to form.[12][14]
-
Add the 15 µL of the premixed copper/ligand solution to the main reaction tube.
-
Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution.[12]
3. Reaction and Monitoring:
-
Gently mix the reaction tube and allow it to proceed at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours, but may require longer for more complex substrates.[10]
4. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the final 1,4-disubstituted triazole.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a Q&A format.
Issue 1: Low or No Product Yield
Q: My reaction is not working or the yield is very low. I'm recovering my starting materials. What's wrong?
A: This is the most frequent issue and usually points to a problem with the catalytic system. Let's diagnose it systematically.
-
Cause 1: Inactive Copper Catalyst. The Cu(I) catalyst is highly susceptible to oxidation by dissolved oxygen.
-
Solution: Ensure your sodium ascorbate solution is prepared fresh for every experiment. It is the reducing agent responsible for converting any inactive Cu(II) back to active Cu(I).[12] Additionally, for sensitive reactions, deoxygenating your solvents by sparging with an inert gas like argon or nitrogen for 15-20 minutes before use can significantly improve results.[12]
-
-
Cause 2: Incorrect Order of Reagent Addition. The order in which you add reagents is critical.
-
Solution: Always premix the copper sulfate (CuSO₄) and the stabilizing ligand (e.g., THPTA) before adding them to your azide/alkyne mixture. The reaction should be initiated by adding the sodium ascorbate last. Adding ascorbate too early can cause the copper to precipitate out as insoluble species before it can be stabilized by the ligand.[12][14]
-
-
Cause 3: Substrate-Specific Inhibition. The piperidinone nitrogen in your alkyne or other functional groups on your azide partner (e.g., thiols, histidines) can chelate the copper catalyst, effectively removing it from the reaction cycle.[15][16]
-
Cause 4: Poor Reagent Solubility. If any of your reactants are not fully dissolved, the reaction will be heterogeneous and very slow or incomplete.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low-yield CuAAC reactions.
Issue 2: Presence of Unexpected Side Products
Q: My reaction is producing a significant byproduct. What is it and how can I prevent it?
A: While CuAAC is highly selective, the most common side reaction is the oxidative homocoupling of your alkyne, also known as Glaser coupling.[15]
-
Cause: Alkyne Homocoupling. This reaction involves the coupling of two terminal alkyne molecules to form a symmetric 1,3-diyne. It is also catalyzed by copper, especially in the presence of oxygen and absence of sufficient reducing agent.
-
Identification: This byproduct will have a mass corresponding to two molecules of your starting alkyne minus two protons. It can often be detected by LC-MS.
-
Prevention: The key is to maintain a strongly reducing environment and protect the catalyst.
-
CuAAC Catalytic Cycle and Side Reaction
Caption: The desired CuAAC catalytic cycle versus the common oxidative homocoupling side reaction.
Quantitative Data & Reagent Selection
The choice of ligand and reaction conditions can be tailored to your specific needs. The tables below provide a summary for easy comparison.
Table 1: Recommended Starting Reaction Conditions
| Parameter | Recommended Range | Rationale & Notes |
| Alkyne:Azide Ratio | 1:1.1 to 1:1.5 | A slight excess of the more accessible or soluble reagent can drive the reaction to completion.[13] |
| CuSO₄ Concentration | 1-5 mol% | Typically sufficient for small molecule synthesis. Higher loading may be needed for inhibited systems.[13] |
| Ligand:Copper Ratio | 2:1 to 5:1 | A higher ratio is crucial to protect the Cu(I) catalyst, especially if substrate chelation is possible.[8][10] |
| Sodium Ascorbate | 5-20 mol% (or >2x Cu) | A significant excess ensures a reducing environment, preventing catalyst oxidation and side reactions.[10] |
| Solvent System | t-BuOH/H₂O, DMSO/H₂O, DMF | Choice depends on substrate solubility. Protic solvents can facilitate the final protonolysis step.[6][12] |
| Temperature | Room Temp to 50°C | Room temperature is usually sufficient. Gentle heating can assist sterically hindered reactions.[12] |
Table 2: Comparison of Common Cu(I)-Stabilizing Ligands
| Ligand | Solubility | Key Advantages | Common Applications |
| THPTA | High in Water | Excellent for bioconjugation, highly efficient, minimizes cytotoxicity.[10][11] | Labeling proteins and peptides in aqueous buffers; reactions in mixed aqueous/organic solvents. |
| TBTA | Low in Water, Soluble in Organic Solvents | Highly effective at accelerating reactions and protecting Cu(I).[10][11] | Small molecule synthesis, reactions in purely organic or mixed solvents. |
| BTTAA | High in Water | Provides extremely fast reaction rates and is highly biocompatible.[7][11] | Bioconjugation where rapid kinetics are critical and cytotoxicity must be minimized. |
References
- 1. Click Chemistry | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Click reaction ligands | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Prevention of 1-(2-propyn-1-yl)-4-piperidinone Dimerization
Welcome to the technical support guide for handling 1-(2-propyn-1-yl)-4-piperidinone. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. The terminal alkyne functionality, while crucial for reactions like click chemistry and Sonogashira coupling, also makes the molecule susceptible to dimerization. This guide provides in-depth, question-and-answer-based troubleshooting to help you mitigate this common issue and ensure the integrity of your starting material.
Frequently Asked Questions (FAQs)
Q1: I've observed a gradual loss of purity in my stored this compound, with new, higher molecular weight impurities appearing in my analysis. What is happening?
A1: You are likely observing the dimerization of your compound. The terminal alkyne group (the propargyl group) is susceptible to oxidative homocoupling, a reaction that links two alkyne molecules together. This process, often referred to as the Glaser or Glaser-Hay coupling, results in the formation of a symmetrical 1,3-diyne dimer.[1][2][3] This reaction is typically catalyzed by trace amounts of copper salts and requires an oxidant, which can be atmospheric oxygen.[1][2]
The primary product of this dimerization would be 1,6-bis(4-oxopiperidin-1-yl)hexa-2,4-diyne. This new, larger molecule will have a different retention time in chromatography and a higher mass in mass spectrometry analysis, consistent with your observations.
Dimerization Mechanism and Influencing Factors
The dimerization of terminal alkynes like this compound is a well-documented process.[3][4][5] Understanding the mechanism is key to preventing it.
The Glaser-Hay Coupling Pathway
The most common pathway for this dimerization is the Glaser-Hay coupling.[2][3][4] This reaction is catalyzed by copper(I) salts in the presence of an amine base and an oxidant, typically oxygen from the air.[1][2]
Here is a simplified representation of the catalytic cycle:
Caption: Simplified Glaser-Hay catalytic cycle for alkyne dimerization.
Key Factors Influencing Dimerization:
-
Presence of Copper: Even trace amounts of copper, which can leach from metal spatulas, glassware, or be present as impurities in reagents, can catalyze this reaction.[6]
-
Oxygen: Atmospheric oxygen serves as the terminal oxidant in the Hay modification of the Glaser coupling, regenerating the active Cu(I) catalyst.[2][7]
-
Base: The piperidinone nitrogen within the molecule itself can act as a base, facilitating the deprotonation of the terminal alkyne to form the copper acetylide intermediate.[1]
-
Light and Heat: Elevated temperatures and exposure to UV light can accelerate the rate of dimerization.
Troubleshooting and Prevention Guide
Q2: How should I properly store this compound to minimize dimerization?
A2: Proper storage is the first and most critical line of defense. The goal is to eliminate the key factors that promote dimerization.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C. | Low temperatures significantly slow down the reaction kinetics of the dimerization process. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | This displaces oxygen, which is a key component for the oxidative coupling reaction.[8] |
| Light | Store in an amber vial or protect from light. | Light can provide the energy to initiate and promote radical side reactions, leading to degradation. |
| Container | Use high-purity glass or PTFE-lined containers. | Avoid metal containers or containers with metal caps that could be a source of catalytic metal ions. |
Experimental Protocol: Inert Atmosphere Storage
-
Place your vial of this compound in a desiccator or glovebox with an inert atmosphere.
-
Carefully open the vial.
-
Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 30-60 seconds.
-
Securely seal the vial with a PTFE-lined cap.
-
For added protection, wrap the sealed vial with Parafilm®.
-
Place the vial in a labeled, light-protected secondary container and store it in a -20°C freezer.
Q3: I suspect my solvent is contaminated. What purification steps should I take for my solvents and reagents before using them in a reaction with this compound?
A3: Solvent and reagent purity is paramount. Metal and oxygen contamination are the primary concerns.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Glaser coupling - Wikipedia [en.wikipedia.org]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1-(2-propyn-1-yl)-4-piperidinone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-propyn-1-yl)-4-piperidinone. This guide is designed to provide in-depth troubleshooting for common issues leading to low conversion rates in reactions involving this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a valuable bifunctional molecule. Its terminal alkyne group makes it an ideal substrate for several powerful coupling reactions, while the piperidinone ring offers a scaffold for further functionalization. The most prevalent reactions include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage by reacting the terminal alkyne with an azide-containing molecule.[1][2][3] This is widely used in drug discovery for creating libraries of compounds.[3]
-
Sonogashira Coupling: This cross-coupling reaction joins the terminal alkyne with aryl or vinyl halides, catalyzed by palladium and copper complexes.[4][5] It is a cornerstone for the synthesis of conjugated enynes and arylalkynes.[4][6]
-
Mannich-Type Reactions: The piperidinone moiety can participate in Mannich reactions, which are crucial for constructing more complex piperidine-based structures.[7][8][9] This reaction involves the aminoalkylation of an acidic proton located on a carbon atom.[10]
Q2: What are the general stability considerations for this compound?
A2: this compound is a relatively stable solid compound. However, like many terminal alkynes, it can be susceptible to homocoupling (Glaser coupling) under certain conditions, particularly in the presence of copper catalysts and oxygen. The piperidinone ring is generally stable but can be subject to reactions at the ketone or the secondary amine if not appropriately protected, depending on the reaction conditions.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates are a common frustration in organic synthesis. This section breaks down the potential causes for low yields in the key reactions of this compound and provides actionable solutions.
Issue 1: Poor Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is known for its high efficiency, so low conversion often points to a problem with the catalytic system or reaction setup.[1][11]
Possible Causes & Solutions:
-
Inactive Copper(I) Catalyst: The active catalyst is Cu(I).[11] If you start with a Cu(II) salt (like CuSO₄), it must be reduced in situ.[12]
-
Troubleshooting:
-
Ensure Efficient Reduction: Sodium ascorbate is a common reducing agent.[13] Use a freshly prepared solution of sodium ascorbate.
-
Oxygen Sensitivity: Cu(I) is readily oxidized to inactive Cu(II) by atmospheric oxygen.[12] Degas your solvents thoroughly (e.g., by bubbling with nitrogen or argon for 15-30 minutes) and maintain an inert atmosphere throughout the reaction.
-
Ligand Stabilization: The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can protect the Cu(I) from oxidation and improve catalytic activity.[13][14]
-
-
-
Substrate or Reagent Issues:
-
Troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your this compound and the azide partner. Impurities can chelate the copper catalyst or participate in side reactions.
-
Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess of one reagent (often the more accessible one) can sometimes drive the reaction to completion.
-
-
-
Solvent Choice:
-
Troubleshooting: The CuAAC reaction is remarkably versatile in its solvent tolerance.[1] However, for optimal results, ensure your substrates are fully dissolved. Common solvent systems include mixtures of water with t-butanol, DMSO, or THF.
-
Experimental Protocol: Optimizing a CuAAC Reaction
-
To a reaction vessel, add this compound (1.0 eq) and the azide partner (1.0-1.1 eq).
-
Add the chosen solvent (e.g., a 1:1 mixture of water and t-butanol) and dissolve the reactants completely.
-
Degas the solution by bubbling with nitrogen for 20 minutes.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.01-0.05 eq) and a stabilizing ligand like THPTA (0.05-0.25 eq) in degassed water.
-
Add the copper/ligand solution to the reaction mixture.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.5 eq) in degassed water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature under an inert atmosphere and monitor by TLC or LC-MS until completion.
Issue 2: Low Conversion in Sonogashira Coupling
The Sonogashira coupling is a powerful C-C bond-forming reaction, but it can be sensitive to reaction conditions.[4][5]
Possible Causes & Solutions:
-
Catalyst Deactivation: The active palladium catalyst is Pd(0).
-
Troubleshooting:
-
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, leading to the formation of a di-alkyne byproduct and consuming the starting material.
-
Troubleshooting:
-
Copper-Free Conditions: If homocoupling is a major issue, consider a copper-free Sonogashira protocol.[4][15] These methods often require specific ligands to facilitate the palladium-catalyzed coupling.
-
Slow Addition: Adding the this compound slowly to the reaction mixture can maintain a low concentration of the alkyne, disfavoring the bimolecular homocoupling.[15]
-
Amine Base: The choice and purity of the amine base (e.g., triethylamine, diisopropylamine) are critical. It acts as both a base and a solvent in some cases. Using a freshly distilled amine can be beneficial.
-
-
-
Inactive Aryl/Vinyl Halide: The reactivity of the halide partner is crucial.
-
Troubleshooting: The reactivity order is I > Br > OTf >> Cl. Aryl or vinyl iodides and bromides are generally good substrates. Chlorides often require more specialized, bulky, and electron-rich phosphine ligands and higher temperatures to react effectively.[15]
-
Workflow Diagram: Troubleshooting Sonogashira Coupling
Caption: A decision tree for troubleshooting low yields in Sonogashira reactions.
Issue 3: Inefficient Mannich-Type Reactions
The piperidinone core of this compound can be a substrate for Mannich and related reactions.[7][8] Low conversion here often relates to the formation of the key electrophilic intermediate or the reactivity of the nucleophile.
Possible Causes & Solutions:
-
Inefficient Imine/Iminium Ion Formation: The Mannich reaction proceeds through an iminium ion intermediate formed from an aldehyde (often formaldehyde) and a secondary amine.
-
Troubleshooting:
-
pH Control: The pH of the reaction is critical. The reaction is often acid-catalyzed to promote iminium ion formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.
-
Aldehyde Source: Ensure the quality of the aldehyde. Paraformaldehyde is a common source of formaldehyde.
-
-
-
Steric Hindrance: The piperidinone ring might present steric challenges.
-
Troubleshooting:
-
Reaction Temperature: Increasing the reaction temperature may be necessary to overcome activation barriers, but this should be done cautiously to avoid side reactions.
-
Catalyst Choice: Some Mannich reactions benefit from specific catalysts, such as CuI/FeCl₃, which can enhance yields and stereoselectivity.[7]
-
-
-
Side Reactions: The enolizable ketone of the piperidinone can participate in other reactions.
-
Troubleshooting:
-
Reaction Conditions: Carefully control the stoichiometry and addition order of reagents to favor the desired Mannich reaction over self-condensation or other side reactions.
-
-
Data Table: Recommended Starting Conditions for Key Reactions
| Reaction | Catalyst System | Base | Solvent | Typical Temperature |
| CuAAC | CuSO₄ (1-5 mol%) / Sodium Ascorbate (10-50 mol%) | - | H₂O/t-BuOH, H₂O/DMSO | Room Temperature |
| Sonogashira | Pd(PPh₃)₄ (1-5 mol%) / CuI (2-10 mol%) | Et₃N, i-Pr₂NH | THF, DMF, Toluene | Room Temp to 80 °C |
| Mannich | Acid or Base Catalyzed (e.g., HCl, NaOH) | - | EtOH, MeOH, H₂O | Room Temp to Reflux |
Purification Challenges
Even with successful conversion, isolating the final product can be challenging.
-
Removal of Catalysts:
-
Copper: Copper salts can often be removed by washing the organic layer with an aqueous solution of ammonia or EDTA.
-
Palladium: Palladium residues can sometimes be removed by filtration through Celite or by using specific scavengers.
-
-
Chromatography:
-
Polarity: The introduction of a triazole ring in CuAAC reactions or an aromatic group in Sonogashira couplings will significantly alter the polarity of the product compared to the starting material. This change should be considered when developing a chromatography method.
-
Tailing: The basic nitrogen of the piperidinone ring can sometimes cause tailing on silica gel columns. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.
-
By systematically addressing these potential issues, researchers can significantly improve the conversion rates and overall success of their reactions with this compound.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. eijppr.com [eijppr.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oarjbp.com [oarjbp.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Reactions Involving 1-(2-propyn-1-yl)-4-piperidinone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-propyn-1-yl)-4-piperidinone. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of reaction workups involving this versatile building block. The information presented here is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to this compound
This compound is a bifunctional molecule featuring a piperidinone ring and a terminal alkyne. The piperidinone moiety provides a basic nitrogen atom and a ketone carbonyl group, while the propargyl group offers a reactive site for various coupling reactions, such as the Sonogashira, A³ (aldehyde-alkyne-amine), and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.[1][2] Its utility as a synthetic intermediate is significant, particularly in the construction of complex nitrogen-containing heterocycles.[3][4]
This guide will focus on the critical step of working up reactions involving this compound, addressing common challenges to help you achieve high purity and yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions with this compound in a question-and-answer format.
Question 1: I'm observing a persistent emulsion during the aqueous extraction of my reaction mixture. How can I resolve this?
Answer:
Emulsion formation is a common issue, especially when dealing with basic amines and certain organic solvents.[5] The piperidine nitrogen in your compound can act as a surfactant, stabilizing the interface between the aqueous and organic layers.
Immediate Solutions:
-
Patience and Brine: Sometimes, simply letting the separatory funnel stand for 15-30 minutes can lead to phase separation. Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help break the emulsion. You can also add solid sodium chloride directly to the mixture.[3][5][6]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite®. Celite is a diatomaceous earth that can physically disrupt the emulsion by breaking up the suspended droplets.[6]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[5]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[5]
Preventative Measures for Future Experiments:
-
Solvent Choice: Emulsions are more common with chlorinated solvents like dichloromethane (DCM) when extracting basic solutions.[6] Consider using less prone solvents like ethyl acetate or diethyl ether.
-
Pre-workup Solvent Removal: Before adding the aqueous solution, consider removing the reaction solvent under reduced pressure and then re-dissolving the residue in your desired extraction solvent.[3][6]
Question 2: My product seems to be unstable during the workup, leading to low yields. What could be the cause and how can I mitigate this?
Answer:
The stability of this compound and its derivatives can be sensitive to pH and the presence of certain reagents.
-
pH Sensitivity: While the piperidine ring itself is a stable cyclic amine, the N-propargyl group can be susceptible to degradation under certain conditions.
-
Acidic Conditions: Strong acidic conditions should be approached with caution. While the piperidine nitrogen will be protonated, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to side reactions or cleavage of the propargyl group. Studies on similar cyclic aminals have shown rapid decomposition in acidic aqueous media. It is advisable to perform a small-scale test to assess the stability of your specific compound if an acidic wash is necessary.
-
Basic Conditions: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases, which could lead to undesired side reactions.[7] However, the N-propargyl group is generally stable to mild and moderately basic conditions commonly used during workup (e.g., saturated sodium bicarbonate, dilute sodium hydroxide).
-
-
Recommendations for a Stable Workup:
-
Neutral or Mildly Basic Quench: Quench your reaction with a neutral (water or brine) or mildly basic (saturated aqueous sodium bicarbonate) solution.
-
Avoid Strong Acids: If you need to remove a basic impurity, consider using a milder acidic wash, such as a saturated aqueous solution of ammonium chloride, and minimize the contact time.
-
Temperature Control: Perform extractions at room temperature or below to minimize potential degradation.
-
Question 3: I am having difficulty purifying my product by column chromatography. It is either streaking on the column or I am getting poor separation.
Answer:
Purification of basic, nitrogen-containing compounds by silica gel chromatography can be challenging due to the interaction of the basic nitrogen with the acidic silica gel.
-
Tailing/Streaking: The basic piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.
-
Solution: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds.[8]
-
-
Choosing the Right Solvent System:
-
TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for many piperidinone derivatives is a mixture of hexanes and ethyl acetate.[9]
-
Rf Value: Aim for an Rf value of around 0.3 for your desired compound on the TLC plate to ensure good separation on the column.[8]
-
Question 4: After my copper-catalyzed reaction, I suspect residual copper is contaminating my product. How can I effectively remove it?
Answer:
Copper catalysts are frequently used in reactions involving terminal alkynes, such as the Sonogashira coupling and click chemistry.[6][10] Residual copper can interfere with subsequent reactions and biological assays.
-
Aqueous Washes:
-
Ammonium Hydroxide/Chloride: Washing the organic layer with a solution of ammonium hydroxide or saturated ammonium chloride can help to complex and remove copper salts.
-
EDTA Wash: A wash with a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) is also effective at chelating and removing copper ions.
-
-
Filtration: Filtering the reaction mixture through a plug of silica gel or Celite before aqueous workup can help to remove some of the catalyst residues.
Frequently Asked Questions (FAQs)
Q: What is a standard workup procedure for a reaction involving this compound?
A: A general workup procedure would be:
-
Quenching: Cool the reaction mixture to room temperature and quench it by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (typically 3 times).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Q: What are some common impurities I should look out for?
A:
-
Starting Materials: Unreacted this compound or other starting materials.
-
Homocoupling Products: In copper-catalyzed reactions, oxidative homocoupling of the terminal alkyne can lead to the formation of a diyne byproduct (Glaser coupling).
-
Side-Reaction Products: Depending on the specific reaction, you may have isomers or other byproducts.
-
Residual Catalyst: Palladium and copper catalysts from coupling reactions.
Q: What are suitable recrystallization solvents for this compound and its derivatives?
A: Piperidinone derivatives have been successfully recrystallized from a variety of solvents.[9] The choice of solvent will depend on the specific properties of your compound. Common solvents to try include:
-
Single Solvents: Ethanol, methanol, acetonitrile.[9]
-
Solvent Mixtures: Ethyl acetate/hexanes, benzene/petroleum ether, dichloromethane/methanol.[9] A good recrystallization solvent will dissolve your compound when hot but not when cold.
Experimental Protocols
General Workup Procedure for a Sonogashira Coupling Reaction
This protocol provides a step-by-step methodology for the workup of a typical Sonogashira coupling reaction involving this compound.
-
Reaction Quenching:
-
Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Slowly pour the diluted mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride.
-
-
Extraction:
-
Shake the separatory funnel, venting frequently.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
-
Washing:
-
Combine all the organic layers.
-
Wash the combined organic layers with water.
-
Wash the combined organic layers with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) with the addition of 0.5% triethylamine to prevent peak tailing.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Data Presentation
| Workup Step | Parameter | Recommended Value/Solvent | Rationale |
| Quenching | Quenching Agent | Saturated aq. NH₄Cl or H₂O | Mild conditions to minimize potential degradation of the N-propargyl group. |
| Extraction | Solvent | Ethyl acetate, Diethyl ether | Good solubility for many organic compounds and less prone to emulsion formation than chlorinated solvents. |
| Washing | Wash Solutions | H₂O, Brine | Removal of water-soluble impurities and residual water. |
| Drying | Drying Agent | Na₂SO₄, MgSO₄ | Efficient removal of water from the organic phase. |
| Chromatography | Eluent Additive | 0.1-1% Triethylamine | Prevents tailing of the basic piperidinone compound on the silica gel column.[8] |
Visualizations
General Workup Workflow
Caption: A generalized workflow for the workup and purification of reactions involving this compound.
References
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. Acid and base strength variations: rationalization for cyclic amine bases and acidic aqua cations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for 1-(2-propyn-1-yl)-4-piperidinone
Welcome to the technical support center for the analysis of 1-(2-propyn-1-yl)-4-piperidinone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the detection and characterization of impurities. Our goal is to equip you with the necessary knowledge to ensure the quality, safety, and efficacy of your drug substance by adhering to the highest standards of scientific integrity.
This resource is structured into two main parts:
-
Frequently Asked Questions (FAQs): Addressing common queries regarding analytical strategy and methodology.
-
Troubleshooting Guides & Protocols: Offering practical, step-by-step solutions to specific experimental challenges.
We will explore the causality behind experimental choices, describe self-validating protocols, and ground all recommendations in authoritative sources and regulatory guidelines.
Part 1: Frequently Asked Questions (FAQs)
This section provides answers to high-level questions that form the foundation of a robust impurity analysis strategy.
Q1: What are the likely impurities in this compound and where do they come from?
A1: Impurities can be introduced at various stages of the manufacturing process and storage.[1] According to the International Council for Harmonisation (ICH) Q3A guidelines, they are broadly classified as organic, inorganic, and residual solvents.[1][2]
-
Organic Impurities: These are the most common and structurally similar to the active pharmaceutical ingredient (API).
-
Starting Materials & Intermediates: Unreacted 4-piperidinone or propargyl bromide/chloride.
-
By-products: Formed from side reactions during synthesis. Given the structure, potential by-products could include dimers of the propargyl group or products from unintended reactions at the ketone.
-
Degradation Products: Arise during storage or handling. The propargyl group can be susceptible to oxidation, and the piperidinone ring could undergo hydrolysis under certain pH conditions.[3][4]
-
-
Inorganic Impurities: These result from the manufacturing process and include reagents, catalysts, heavy metals, or filter aids.[1][5]
-
Residual Solvents: Organic or inorganic liquids used during synthesis (e.g., toluene, methanol, dichloromethane).[6] Their control is governed by ICH Q3C guidelines.[2]
Q2: Which analytical technique is best for routine purity testing and impurity detection?
A2: For routine analysis of non-volatile organic impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard and the method of choice.[7]
-
Why RP-HPLC? It is a robust, versatile, and sensitive technique that excels at separating compounds with varying polarities. This compound is a moderately polar compound, making it well-suited for separation on common stationary phases like C18.[8][9][10] A validated stability-indicating HPLC method can separate the main component from its degradation products and process-related impurities.[11]
Q3: When should I use Gas Chromatography (GC) instead of HPLC?
A3: Gas Chromatography (GC) , often coupled with a Mass Spectrometry (MS) detector (GC-MS), is the preferred technique for analyzing volatile or semi-volatile impurities.[7][12]
-
Causality: The decision is based on the physicochemical properties of the impurities. GC separates compounds based on their boiling point and interaction with the stationary phase in the gas phase.[13] It is ideal for:
Q4: How do I identify an unknown impurity peak observed in my chromatogram?
A4: Identifying an unknown impurity requires a multi-technique approach, guided by regulatory standards like ICH Q3A, which sets an "identification threshold" (typically 0.10% for most drug substances) above which impurities must be structurally characterized.[1][14]
The typical workflow is as follows:
-
Hyphenated Techniques: The most powerful tool is Liquid Chromatography-Mass Spectrometry (LC-MS). It provides the retention time from the LC and the mass-to-charge ratio (m/z) of the impurity, giving an immediate clue to its molecular weight.[5] High-resolution mass spectrometry (HRMS) can provide the elemental composition.[15]
-
Forced Degradation Studies: Stressing the API under harsh conditions (acid, base, oxidation, heat, light) can intentionally generate degradation products.[4][16] If the unknown impurity peak increases under a specific stress condition, it provides clues about its nature (e.g., an acid-labile group).[3]
-
Spectroscopic Elucidation: For definitive structural confirmation, the impurity must be isolated (e.g., by preparative HPLC) and analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy .[17][18] NMR is unparalleled in its ability to provide detailed structural information, including connectivity and stereochemistry.[17]
Part 2: Troubleshooting Guides & Protocols
This section addresses specific experimental issues and provides detailed standard operating procedures (SOPs).
Troubleshooting Common Analytical Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) in HPLC | 1. Secondary Interactions: The basic nitrogen in the piperidinone ring is interacting with acidic residual silanols on the silica-based column. 2. Column Overload: Injecting too much sample mass. 3. Mismatched Solvents: The sample solvent is much stronger than the mobile phase. | 1. Modify Mobile Phase: Add a competitor base like triethylamine (TEA) (0.1%) or use a buffered mobile phase (e.g., phosphate buffer) at a pH where the amine is not fully protonated (pH > pKa+1). 2. Reduce Injection Volume/Concentration: Perform a loading study to find the optimal sample concentration. 3. Dissolve Sample in Mobile Phase: Whenever possible, prepare the sample in the initial mobile phase to ensure good peak shape. |
| Inconsistent Retention Times in HPLC | 1. Pump/Flow Rate Issues: Air bubbles in the pump or faulty check valves. 2. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially in gradient methods. 3. Temperature Fluctuations: The column temperature is not controlled. | 1. Degas Mobile Phase & Purge Pump: Ensure solvents are properly degassed. Purge the pump lines to remove any trapped air. 2. Increase Equilibration Time: Ensure at least 10-15 column volumes of the initial mobile phase pass through the column before injection. 3. Use a Column Oven: Maintain a constant column temperature (e.g., 30°C) for reproducible chromatography.[19] |
| No/Low Recovery in GC Analysis | 1. Analyte is Not Volatile: The impurity is not suitable for GC analysis. 2. Thermal Degradation: The impurity is breaking down in the high-temperature injector port. 3. Analyte is Too Polar: Polar functional groups (like the ketone or secondary amine) can interact irreversibly with the GC column. | 1. Switch to HPLC: This is the most likely solution for non-volatile impurities. 2. Lower Injector Temperature: Optimize the injector temperature to be just high enough to volatilize the compound without causing degradation. 3. Derivatization: Convert the polar functional groups into less polar, more volatile derivatives (e.g., silylation) before GC analysis.[12] |
| Mass Balance Failure in Forced Degradation | A significant discrepancy between the loss of API and the formation of known degradants (total should be ~100%).[20] | 1. Volatile Degradants: The degradation product may be a volatile compound not detected by HPLC-UV. Analyze the stressed sample by Headspace GC-MS. 2. Non-Chromophoric Degradants: The impurity may lack a UV chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). 3. API Adsorption: The API or degradants may be irreversibly stuck on the column. Check for recovery from the column. |
Workflow Diagram: Impurity Identification Strategy
The following diagram outlines a logical workflow for identifying and characterizing an unknown impurity, consistent with regulatory expectations.[14]
Caption: Logical workflow for impurity identification and characterization.
Protocol: SOP for RP-HPLC Purity Method
Objective: To provide a starting point for a stability-indicating RP-HPLC method for the determination of purity and related substances of this compound.
1. Materials & Equipment:
-
HPLC system with UV/PDA detector
-
Analytical balance
-
Luna C18 column (150 x 4.6 mm, 5 µm) or equivalent
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate Monobasic (Reagent grade)
-
Phosphoric Acid (Reagent grade)
-
Water (HPLC grade)
2. Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid | Buffered mobile phase controls the ionization state of the basic amine, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 0-2 min: 10% B 2-20 min: 10% to 70% B 20-22 min: 70% to 10% B 22-30 min: 10% B | A gradient is essential to elute potential impurities with a wide range of polarities and ensure the column is cleaned. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | The molecule lacks a strong chromophore, so detection at a lower wavelength is necessary to see all components. |
| Injection Vol. | 10 µL | |
| Sample Conc. | 1.0 mg/mL in Mobile Phase A/B (50:50) | A standard concentration for impurity profiling. |
3. System Suitability Test (SST):
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis. This is a core principle of method validation.[9]
-
Procedure:
-
Prepare a solution containing the API and a small amount of a known, related impurity (if available).
-
Make five replicate injections of the SST solution.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): Must be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): Must be ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD): Must be ≤ 2.0% for the peak area of replicate injections.
-
Resolution (Rs): Must be ≥ 2.0 between the API and the known impurity.
-
-
4. Analysis Procedure:
-
Prepare the sample and placebo solutions at the target concentration.
-
Run the SST and verify that all criteria are met.
-
Inject the placebo solution to identify any peaks originating from excipients.
-
Inject the sample solution.
-
Integrate all peaks and report any impurity greater than the reporting threshold (e.g., 0.05%).
This protocol serves as a robust starting point. Further method development and validation must be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]
- 11. ijper.org [ijper.org]
- 12. emerypharma.com [emerypharma.com]
- 13. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 14. jpionline.org [jpionline.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. veeprho.com [veeprho.com]
- 18. toref-standards.com [toref-standards.com]
- 19. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sgs.com [sgs.com]
Validation & Comparative
A Guide to the ¹H NMR Characterization of 1-(2-propyn-1-yl)-4-piperidinone: A Comparative Analysis
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic scaffolds, such as the versatile 4-piperidinone core, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR characterization of 1-(2-propyn-1-yl)-4-piperidinone, a valuable building block in medicinal chemistry. We will dissect its expected spectral features, compare them with those of analogous compounds, and provide a robust experimental framework for its analysis.
The Structural Significance of this compound
The this compound molecule integrates two key functionalities: the 4-piperidinone ring, a common scaffold in pharmacologically active compounds, and the propargyl group, which is frequently utilized in "click" chemistry for the synthesis of more complex molecules. The ability to unambiguously characterize this intermediate by ¹H NMR is crucial for ensuring the integrity of subsequent synthetic steps.
Predicted ¹H NMR Spectrum of this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-a (Alkyne-CH) | ~2.2 | Triplet (t) | 1H | The terminal acetylenic proton is deshielded by the triple bond and typically appears in this region. It will be split into a triplet by the two adjacent methylene protons (H-b). |
| H-b (-NCH₂) | ~3.4 | Doublet (d) | 2H | These methylene protons are adjacent to the nitrogen atom and the alkyne, leading to a downfield shift. They will be split into a doublet by the single acetylenic proton (H-a). |
| H-c, H-c' (Piperidinone α-CH₂) | ~2.8 | Triplet (t) | 4H | These protons are alpha to the nitrogen atom and will appear as a triplet due to coupling with the adjacent methylene protons (H-d, H-d'). |
| H-d, H-d' (Piperidinone β-CH₂) | ~2.5 | Triplet (t) | 4H | These protons are alpha to the carbonyl group, which deshields them. They will appear as a triplet due to coupling with the adjacent methylene protons (H-c, H-c'). |
Diagram of this compound with Proton Assignments:
Navigating the Carbon Landscape: A Comparative Guide to the 13C NMR Spectrum of 1-(2-propyn-1-yl)-4-piperidinone
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar of structural elucidation. Specifically, Carbon-13 (13C) NMR provides a detailed fingerprint of the carbon skeleton of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of 1-(2-propyn-1-yl)-4-piperidinone, a heterocyclic compound with potential applications in medicinal chemistry. By comparing its spectral features with those of relevant alternatives, this document aims to provide researchers with a robust framework for interpreting and validating the structure of this and similar molecules.
The Structural Context: Understanding Chemical Shifts
The chemical shift in 13C NMR is highly sensitive to the electronic environment of each carbon atom. In this compound, we can anticipate distinct signals for the carbonyl group, the piperidine ring carbons, and the carbons of the propargyl substituent. The electron-withdrawing nature of the nitrogen atom and the carbonyl group, along with the unique electronic properties of the alkyne, will significantly influence the chemical shifts.[1][2][3]
To provide a clear comparative analysis, the predicted 13C NMR chemical shifts for this compound are presented alongside experimental data for key structural analogs: 4-piperidone, 1-methyl-4-piperidone, and N-(tert-butoxycarbonyl)-4-piperidone. This comparison highlights the influence of the N-substituent on the chemical shifts of the piperidine ring carbons.
| Carbon Position | This compound (Predicted, CDCl3) | 4-Piperidone (Experimental)[4] | 1-Methyl-4-piperidone (Experimental)[5] | N-(tert-Butoxycarbonyl)-4-piperidone (Experimental)[6] |
| C=O | ~208 ppm | Not readily available | ~208 ppm | ~207 ppm |
| C2/C6 (α to N) | ~52 ppm | ~51 ppm | ~55 ppm | ~41 ppm |
| C3/C5 (β to N) | ~41 ppm | ~41 ppm | ~41 ppm | ~41 ppm |
| N-CH2 (propargyl) | ~43 ppm | - | - | - |
| C≡CH (alkyne) | ~78 ppm | - | - | - |
| C≡C H (alkyne) | ~72 ppm | - | - | - |
Note: Predicted values are based on established chemical shift ranges and data from analogous structures. Experimental values for analogs are sourced from publicly available databases.
The data illustrates that the carbonyl carbon (C=O) consistently appears far downfield (around 207-208 ppm), a characteristic feature of ketones.[7] The carbons alpha to the nitrogen (C2/C6) show greater variability depending on the N-substituent, reflecting the changing electronic influence of the group attached to the nitrogen. The propargyl group in our target molecule introduces three new signals: the methylene carbon attached to the nitrogen and the two sp-hybridized carbons of the alkyne, which are expected in the 70-80 ppm range.[8][9]
Visualizing the Carbon Environments
To further clarify the relationships between the carbon atoms and their expected spectral regions, the following diagram illustrates the molecular structure with annotated carbon positions.
Figure 1. Molecular structure of this compound with predicted 13C NMR chemical shifts.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The following protocol outlines a standardized procedure for obtaining the 13C NMR spectrum of this compound. This protocol is designed to be self-validating by including steps for sample preparation, instrument setup, and data processing that ensure accuracy and reproducibility.
Objective: To acquire a proton-decoupled 13C NMR spectrum of this compound.
Materials:
-
This compound (10-20 mg)
-
Deuterated chloroform (CDCl3) with tetramethylsilane (TMS)
-
5 mm NMR tube
-
Pipettes
-
Vortex mixer
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of CDCl3 containing 0.03% TMS. The TMS will serve as the internal standard for chemical shift referencing (0 ppm).[8]
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Tune and match the probe for the 13C frequency.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).[9]
-
Use a standard pulse program for proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments).
-
Set the number of scans to a sufficient value to achieve a good signal-to-noise ratio (e.g., 128 scans or more, depending on the sample concentration).
-
Employ a relaxation delay (D1) of at least 2 seconds to allow for adequate relaxation of the carbon nuclei, particularly the quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. The characteristic triplet of CDCl3 should be centered at approximately 77.16 ppm.[9]
-
Integrate the peaks if desired, although peak intensities in standard 13C NMR are not always directly proportional to the number of carbons.[3]
-
Perform peak picking to identify the chemical shift of each signal.
-
Workflow for Spectral Analysis and Validation
The following workflow ensures a logical and thorough analysis of the acquired 13C NMR spectrum.
Figure 2. A systematic workflow for the acquisition and analysis of the 13C NMR spectrum.
By adhering to this guide, researchers can confidently acquire, interpret, and validate the 13C NMR spectrum of this compound. The comparative data provides a valuable reference point for confirming the successful synthesis of the target compound and for the characterization of related novel molecules in drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-4-piperidone(1445-73-4) 13C NMR [m.chemicalbook.com]
- 6. N-(tert-Butoxycarbonyl)-4-piperidone(79099-07-3) 1H NMR spectrum [chemicalbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. m.youtube.com [m.youtube.com]
Mass Spectrometry Analysis of 1-(2-propyn-1-yl)-4-piperidinone Derivatives: A Comparative Guide
In the landscape of drug discovery and development, the structural elucidation and sensitive detection of novel chemical entities are paramount. Among the myriad of heterocyclic scaffolds, the 4-piperidinone core is a privileged structure, frequently incorporated into pharmacologically active agents. The introduction of a propargyl group at the 1-position, as in 1-(2-propyn-1-yl)-4-piperidinone and its derivatives, opens avenues for further functionalization via "click chemistry" and imparts unique biological activities, including neuroprotective properties.[1][2] Consequently, the robust analytical characterization of these molecules is a critical step in their journey from laboratory synthesis to potential clinical application.
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound derivatives. Drawing upon established fragmentation principles of cyclic amines and the nuanced influence of the N-propargyl substituent, we will explore optimal strategies for ionization, mass analysis, and fragmentation to achieve unambiguous identification and sensitive quantification.
The Analytical Challenge: Unraveling the Fragmentation Puzzle
The mass spectrometric behavior of this compound is governed by the interplay between the piperidinone ring and the N-propargyl group. Understanding the preferential sites of bond cleavage under different ionization techniques is key to interpreting the resulting mass spectra.
Ionization Techniques: Choosing the Right Tool for the Job
The initial step in mass spectrometry is the ionization of the analyte. The choice of ionization source significantly impacts the extent of fragmentation observed in the initial mass spectrum.
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is generally preferred for the analysis of polar, thermally labile molecules like piperidinone derivatives.[3] It typically produces protonated molecules, [M+H]+, with minimal in-source fragmentation. This is advantageous for determining the molecular weight of the parent compound and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments. For piperidine derivatives, positive ion mode is the standard choice due to the basicity of the nitrogen atom, which readily accepts a proton.[3]
-
Electron Ionization (EI): In contrast, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[3] This results in extensive fragmentation, providing a detailed fingerprint of the molecule's structure. While the molecular ion peak may be weak or absent for some amines, the rich fragmentation pattern is highly reproducible and can be compared against spectral libraries for identification.[3][4]
Table 1: Comparison of Ionization Techniques for this compound Analysis
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Principle | Soft ionization, formation of [M+H]+ ions in solution. | Hard ionization, electron bombardment in the gas phase. |
| Fragmentation | Minimal in-source fragmentation. | Extensive and reproducible fragmentation. |
| Molecular Ion | Strong [M+H]+ peak. | Molecular ion peak may be weak or absent. |
| Primary Use | Accurate molecular weight determination, precursor for MS/MS. | Structural elucidation, library matching. |
| Typical Analytes | Polar, thermally labile compounds. | Volatile, thermally stable compounds. |
Deciphering the Fragments: A Predictive Approach to Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is indispensable for the structural confirmation of this compound derivatives. By isolating the protonated molecule ([M+H]+) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. Based on the fundamental principles of amine and ketone fragmentation, we can predict the major fragmentation pathways.
Key Fragmentation Pathways:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[4][5] Cleavage of the carbon-carbon bond adjacent to the nitrogen atom results in the formation of a stable, resonance-stabilized iminium ion. For this compound, two primary alpha-cleavage pathways are anticipated:
-
Loss of the Propargyl Group: Cleavage of the N-CH2 bond of the propargyl group would result in the loss of a propargyl radical (•CH2C≡CH) and the formation of a protonated 4-piperidinone fragment.
-
Ring Opening: Cleavage of the C2-C3 or C5-C6 bond of the piperidine ring adjacent to the nitrogen.
-
-
Cleavage of the N-Propargyl Bond: Studies on other N-(prop-2-yn-1-yl) substituted heterocycles have shown that the cleavage of the bond between the nitrogen and the propargyl group is a significant fragmentation pathway.[6] This would lead to the formation of a stable propargyl cation or a neutral propargyl radical, depending on the charge distribution.
-
Retro-Diels-Alder (RDA) Reaction: The 4-piperidinone ring, containing a keto group, can potentially undergo a retro-Diels-Alder reaction upon fragmentation. This would involve the cleavage of two bonds within the ring, leading to the formation of a diene and a dienophile. While less common for saturated rings, it is a possibility to consider, especially with higher collision energies.
-
Carbonyl Group-Related Fragmentations: The ketone functionality can direct fragmentation through pathways such as the loss of carbon monoxide (CO) or alpha-cleavage adjacent to the carbonyl group.
Comparative Analysis: High-Resolution vs. Triple Quadrupole Mass Spectrometry
The choice of mass analyzer further dictates the quality and utility of the acquired data.
-
Triple Quadrupole (QqQ) Mass Spectrometers: These instruments are the gold standard for quantitative analysis due to their high sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode. In SRM, specific precursor-to-product ion transitions are monitored, significantly reducing chemical noise and enhancing the signal-to-noise ratio. This makes QqQ instruments ideal for bioanalytical studies requiring low limits of detection.
-
High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap): HRMS instruments provide highly accurate mass measurements, enabling the determination of the elemental composition of both the parent ion and its fragments. This is invaluable for the identification of unknown metabolites or degradation products and for confirming the identity of the target analyte with high confidence.
Table 2: Comparison of Mass Analyzers for the Analysis of this compound Derivatives
| Feature | Triple Quadrupole (QqQ) | High-Resolution Mass Spectrometry (HRMS) |
| Primary Strength | Quantitative Analysis (SRM) | Qualitative Analysis, Structural Confirmation |
| Mass Accuracy | Low to Moderate | High (<5 ppm) |
| Sensitivity | Excellent for targeted analysis | Good, can be lower than QqQ for targeted analysis |
| Application | Pharmacokinetic studies, bioanalysis | Metabolite identification, impurity profiling |
Experimental Protocols: A Step-by-Step Guide to LC-MS/MS Analysis
The following protocol outlines a robust and sensitive method for the analysis of this compound derivatives using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
A simple protein precipitation method is often sufficient for the extraction of these small molecules from biological matrices like plasma.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Conditions:
Reverse-phase chromatography is well-suited for the separation of these moderately polar compounds.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
The following parameters are a good starting point and should be optimized for the specific instrument and derivative being analyzed.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Full scan MS and product ion scan (for identification) or Selected Reaction Monitoring (SRM) (for quantification).
Conclusion
The mass spectrometric analysis of this compound derivatives is a multifaceted task that requires a systematic approach. By carefully selecting the ionization technique, leveraging the predictive power of fragmentation pathways, and choosing the appropriate mass analyzer, researchers can achieve comprehensive structural characterization and sensitive quantification. The methodologies outlined in this guide provide a robust framework for the analysis of this important class of compounds, thereby facilitating their advancement in the drug discovery and development pipeline.
References
- 1. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pleiades.online [pleiades.online]
A Comparative Reactivity Guide: 1-(2-propyn-1-yl)-4-piperidinone in the Context of Synthetic Alkynes
This guide provides an in-depth comparison of the chemical reactivity of 1-(2-propyn-1-yl)-4-piperidinone, a versatile heterocyclic building block, with other common alkynes. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of this terminal alkyne is paramount for its effective incorporation into complex molecular architectures. We will dissect its performance in key synthetic transformations, supported by established mechanistic principles and representative experimental data, to provide a clear framework for experimental design and optimization.
The core reactivity of this compound is defined by its terminal alkyne group. The fundamental distinction in alkyne chemistry lies between terminal alkynes, which possess a weakly acidic proton on an sp-hybridized carbon, and internal alkynes, which do not.[1] This single feature dictates the accessibility of several powerful synthetic pathways. Furthermore, the reactivity of any alkyne is modulated by the steric and electronic properties of its substituents.[2][3][4] In our subject molecule, the N-propargyl group is attached to a piperidinone ring, which contains a tertiary amine and a ketone. These functional groups can exert subtle electronic effects and may participate in reactions through coordination with metal catalysts.
This guide will focus on three cornerstone reactions in modern synthetic chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling reaction, and catalytic hydroamination.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a premier tool for covalent ligation, celebrated for its high efficiency, selectivity, and mild reaction conditions.[5][6][7] It involves the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[8]
Mechanistic Insight & Comparative Analysis
The reaction mechanism proceeds through the formation of a copper(I) acetylide intermediate.[8][9] This necessitates the presence of a terminal alkyne with its acidic proton.
-
This compound (Terminal Alkyne): As a terminal alkyne, this molecule is an excellent substrate for CuAAC. The reaction is expected to proceed with high efficiency. The tertiary amine within the piperidinone ring is unlikely to interfere and may even act as a beneficial internal base, facilitating the deprotonation of the alkyne to form the crucial copper acetylide species.[10][11]
-
Simple Terminal Alkynes (e.g., Phenylacetylene): These are the benchmark substrates for CuAAC and react readily. The reactivity of this compound is anticipated to be highly comparable to these simple counterparts.
-
Internal Alkynes (e.g., Diphenylacetylene): Lacking the essential terminal proton, internal alkynes are fundamentally incompatible with the CuAAC mechanism and will not react under these conditions.[1]
Data Presentation: Representative CuAAC Performance
The following table summarizes typical experimental outcomes for the CuAAC reaction, illustrating the clear distinction in reactivity.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-4 | >95 | (Typical)[12] |
| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-4 | >95 | [10][11] |
| Diphenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 24 | No Reaction | [1] |
Diagram: Catalytic Cycle of CuAAC
References
- 1. benchchem.com [benchchem.com]
- 2. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bioclone.net [bioclone.net]
- 6. chempep.com [chempep.com]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Elucidation of 1-(2-propyn-1-yl)-4-piperidinone Adducts: An In-Depth Analysis of X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of utilizing single-crystal X-ray diffraction for the structural analysis of 1-(2-propyn-1-yl)-4-piperidinone adducts. While a specific crystal structure for this exact adduct is not publicly available, this guide will leverage established methodologies for analogous piperidin-4-one derivatives to provide a robust framework for its analysis.[1][2][3][4][5] Furthermore, we will objectively compare X-ray crystallography with other powerful analytical techniques, offering a holistic perspective on structural elucidation in modern drug discovery.
The Significance of the 4-Piperidone Scaffold
The 4-piperidone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including analgesic, anti-inflammatory, anticancer, and antibacterial properties.[2][6][7] The introduction of a propargyl group at the N1 position, as in this compound, provides a versatile handle for further chemical modifications via click chemistry or other coupling reactions, making its adducts particularly interesting for drug development and chemical biology. Understanding the precise conformation of the piperidine ring and the spatial arrangement of its substituents is crucial for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics.
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and torsional angles, revealing the intricate details of molecular conformation and intermolecular interactions within the crystal lattice.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure follows a well-defined, multi-step process.
Caption: A generalized workflow for X-ray crystal structure determination.
Detailed Experimental Protocol: Crystallization and X-ray Diffraction
The following protocol is a generalized procedure based on successful crystallizations of other piperidin-4-one derivatives and can be adapted for this compound adducts.[8][9]
1. Synthesis and Purification:
-
Synthesize the desired adduct of this compound. Various synthetic routes can be employed depending on the nature of the adduct.[6][10]
-
Purify the compound to the highest possible degree (>98%) using techniques such as column chromatography or recrystallization. Impurities can significantly hinder crystal growth.
2. Crystal Growth:
-
Solvent Selection: The choice of solvent is critical. A systematic screening of various solvents and solvent mixtures (e.g., ethanol, methanol, dichloromethane, acetonitrile, ethyl acetate, and their combinations with water or hexane) should be performed.[1][3]
-
Crystallization Technique:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.[8]
-
Vapor Diffusion: This technique is particularly useful for smaller quantities of material.
-
Hanging Drop: Dissolve the compound in a good solvent and place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the well.
-
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.
-
3. Crystal Mounting and Data Collection:
-
Once suitable single crystals are obtained, carefully mount a crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
4. Structure Solution and Refinement:
-
Process the collected diffraction data (integration, scaling, and absorption correction) using appropriate software.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure.
-
Validate the final structure using software tools like CheckCIF to ensure its quality and correctness.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail, other techniques offer complementary information and may be more suitable in certain scenarios.
| Technique | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction | - Provides the absolute 3D structure with high precision. - Elucidates packing and intermolecular interactions. | - Requires a suitable single crystal, which can be challenging to grow. - The solid-state conformation may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed information about the solution-state structure and dynamics. - 2D NMR techniques (COSY, HSQC, HMBC, NOESY) can establish connectivity and through-space interactions.[4] | - Does not provide the absolute 3D structure with the same precision as X-ray crystallography. - Interpretation of complex spectra can be challenging. |
| Mass Spectrometry (MS) | - Determines the molecular weight with high accuracy. - Fragmentation patterns can provide structural information. | - Does not provide information about the 3D structure or stereochemistry. |
| Infrared (IR) Spectroscopy | - Identifies functional groups present in the molecule. | - Provides limited information about the overall molecular structure. |
A Deeper Look at the Piperidinone Ring Conformation
The piperidin-4-one ring typically adopts a chair conformation to minimize steric strain.[2][3] However, the nature and orientation (axial vs. equatorial) of the substituents can influence this conformation, potentially leading to distorted chair or boat conformations.[3] X-ray crystallography is the most direct method to unambiguously determine the ring conformation and the stereochemical relationships between substituents.[2]
Caption: Possible chair conformations of a substituted 4-piperidinone.
Conclusion
The structural elucidation of this compound adducts is a critical step in understanding their biological activity and potential as therapeutic agents. While a multi-technique approach is often beneficial, single-crystal X-ray diffraction stands out as the definitive method for obtaining a complete and unambiguous three-dimensional structure. The protocols and comparative analysis presented in this guide provide a solid foundation for researchers to successfully crystallize and structurally characterize these important molecules, thereby accelerating the drug discovery and development process.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphen-yl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Purity Validation of 1-(2-propyn-1-yl)-4-piperidinone by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 1-(2-propyn-1-yl)-4-piperidinone, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its purity is paramount for the integrity of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methods for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will also explore alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to provide a comprehensive overview for selecting the most appropriate analytical strategy.
The Criticality of Purity for Pharmaceutical Intermediates
This compound serves as a versatile scaffold in medicinal chemistry, often utilized in the synthesis of novel therapeutics.[1] Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can have significant consequences.[2] They may lead to the formation of undesired byproducts, reduce the yield of the target molecule, and, in a pharmaceutical context, introduce potentially toxic components. Therefore, a robust and validated analytical method for purity assessment is not just a quality control measure but a fundamental aspect of good laboratory practice (GLP) and current good manufacturing practices (cGMP).[3]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[4] Its high resolution, sensitivity, and adaptability make it the preferred method for purity analysis of non-volatile and thermally labile compounds like this compound.[5]
Proposed HPLC Method for this compound
A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. This choice is based on the polarity of the molecule and its suitability for separation on a non-polar stationary phase.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both containing 0.1% formic acid to improve peak shape and ionization for potential mass spectrometry coupling) is recommended.
-
Gradient Program: A typical gradient could start at a low percentage of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 80%) over a set period to elute the main compound and any potential impurities with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a compatible solvent like acetonitrile at a concentration of approximately 1 mg/mL.
Validation of the HPLC Method: A Self-Validating System
Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[3][6] The validation of the proposed HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][6][7][8]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the separation of the main peak from any other peaks in the chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of dilutions of the standard solution and plotting the peak area against the concentration. A correlation coefficient (r²) close to 1 indicates good linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a robust primary method, orthogonal techniques can provide complementary information and are valuable for a comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For this compound, GC analysis is feasible. Coupling GC with a mass spectrometer provides structural information about the separated components, aiding in the identification of impurities.
Experimental Protocol (GC-MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.
-
Injector and Detector Temperature: Maintained at a high temperature to ensure vaporization.
-
Ionization: Electron Ionization (EI) is typically used.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11] By using a certified internal standard of known purity, the absolute purity of the analyte can be determined.
Experimental Protocol (qNMR):
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A precisely weighed amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions (e.g., ensuring full relaxation of all signals).
-
Data Processing and Calculation: The integrals of specific, well-resolved signals of the analyte and the internal standard are used to calculate the purity.
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the nature of the analyte and potential impurities, the required level of accuracy and precision, and the available instrumentation.
| Feature | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear spin transitions in a magnetic field. |
| Applicability | Non-volatile and thermally labile compounds.[5] | Volatile and thermally stable compounds.[9] | Soluble compounds with suitable NMR-active nuclei. |
| Selectivity | High, tunable by varying stationary and mobile phases. | Very high, especially with MS detection. | High, based on unique chemical shifts. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Lower than chromatographic methods (µg to mg range). |
| Quantification | Requires a reference standard of the analyte.[4] | Requires a reference standard of the analyte. | Can be a primary method with a certified internal standard.[10][11] |
| Impurity ID | Retention time matching; structural information with MS detector. | Mass spectral fragmentation patterns provide structural information. | Provides detailed structural information for identification. |
| Sample Throughput | Moderate to high. | Moderate. | Low to moderate. |
Conclusion and Recommendations
For the routine purity validation of this compound, a validated RP-HPLC method is highly recommended . Its versatility, high sensitivity, and applicability to a wide range of potential impurities make it the most robust choice for quality control in both research and production environments.
GC-MS serves as an excellent orthogonal technique, particularly for identifying volatile impurities and providing structural confirmation of byproducts. Its high sensitivity is a significant advantage for trace analysis.
Quantitative NMR (qNMR) offers the distinct advantage of being a primary ratio method, capable of providing a highly accurate, absolute purity value without the need for a specific reference standard of this compound. This makes it invaluable for the characterization of new batches and as a reference method to qualify secondary standards used in HPLC and GC analysis.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soeagra.com [soeagra.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. starodub.nl [starodub.nl]
- 9. biomedres.us [biomedres.us]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of 1-(2-propyn-1-yl)-4-piperidinone and Analogous Structures
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: Unpacking the Pharmacophores
The compound 1-(2-propyn-1-yl)-4-piperidinone integrates two key pharmacophoric units: the 4-piperidone ring and an N-propargyl group. The 4-piperidone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and neuroleptic activities.[2] The propargyl group, particularly when attached to a nitrogen atom, is a well-established "warhead" in inhibitor design, most notably for its ability to covalently modify flavin-dependent enzymes like monoamine oxidases (MAOs).[3][4]
This guide will explore the biological activities stemming from these two structural components, presenting a comparative analysis with analogous compounds to predict and understand the therapeutic potential of this compound. We will delve into its potential as an anticancer agent, a monoamine oxidase inhibitor, and an inhibitor of protein kinases, providing the scientific rationale and experimental frameworks for these hypotheses.
I. Anticancer Activity: The 4-Piperidone Core in Oncology
The 4-piperidone moiety is a common feature in a multitude of compounds designed as anticancer agents.[5] Derivatives incorporating this scaffold have demonstrated significant cytotoxicity against a variety of cancer cell lines.
Analogous Structures and Their Anticancer Efficacy
A prominent class of anticancer 4-piperidone derivatives is the 3,5-bis(ylidene)-4-piperidones, which are synthetic analogs of curcumin.[6] These compounds have shown potent antiproliferative effects. For instance, certain 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones have exhibited high potency against colon (HCT116), breast (MCF7), and skin (A431) cancer cell lines, with some showing greater efficacy than the standard chemotherapeutic agent 5-fluorouracil.[7] Another example is the piperidine derivative DTPEP, which has demonstrated inhibitory effects on both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-231) breast cancer cells.[8]
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(Alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones | HCT116, MCF7, A431 | High potency (specific IC50 values vary with substitution) | [7] |
| DTPEP | MCF-7 | 0.8 ± 0.04 | [8][9] |
| DTPEP | MDA-MB-231 | 1.2 ± 0.12 | [8][9] |
| Ciprofloxacin-Thiazolidinedione Hybrid (3i) | LOX IMVI (Melanoma) | 25.4 ± 1.43 | [10] |
| Ciprofloxacin-Thiazolidinedione Hybrid (3j) | A498 (Renal) | 33.9 ± 1.91 | [10][11] |
Putative Mechanisms of Action
The anticancer activity of 4-piperidone derivatives is often multi-faceted, involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.
-
Topoisomerase IIα Inhibition: Some 3,5-bis(ylidene)-4-piperidone derivatives have been shown to inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells.[7]
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is a critical regulator of inflammatory responses and cell survival, and its dysregulation is a hallmark of many cancers. Certain 4-piperidone-based curcuminoids have been found to suppress the activation of NF-κB induced by tumor necrosis factor (TNF)-α.[12]
-
p53 Upregulation: The tumor suppressor protein p53 plays a central role in preventing cancer formation. Some piperidone-containing compounds have been shown to induce apoptosis through the upregulation of p53.[6]
Below is a diagram illustrating the potential interception of the NF-κB signaling pathway by 4-piperidone analogs.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by 4-piperidone analogs.
II. Monoamine Oxidase Inhibition: The Role of the N-Propargyl Group
The N-propargyl moiety is a classic feature of irreversible monoamine oxidase (MAO) inhibitors. MAO-A and MAO-B are flavoenzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[4]
Analogous Structures and Their MAO Inhibitory Activity
While no direct data exists for this compound, structurally related N-propargyl piperidines have been synthesized and evaluated as MAO inhibitors. For example, 4-phenethyl-1-propargylpiperidine derivatives have been shown to be dual inhibitors of butyrylcholinesterase (BChE) and MAO-B.[3] Furthermore, a series of 1-propargyl-4-styrylpiperidine analogs have demonstrated potent and selective inhibition of both MAO-A and MAO-B, with stereochemistry playing a crucial role in isoform selectivity.[4]
| Compound | Target | IC50 | Reference |
| Pargyline | MAO-A | 11.52 nM | [13] |
| Pargyline | MAO-B | 8.20 nM | [13] |
| 1-Propargyl-4-((E)-styryl)-piperidine | hMAO-B | 342 nM | [4] |
| 1-Propargyl-4-((Z)-3-fluorostyryl)-piperidine | hMAO-A | 68.4 nM | [4] |
| 4-Phenethyl-1-propargylpiperidine derivative (15) | hMAO-B | 4.3 µM | [3][14] |
Mechanism of MAO Inhibition
The propargyl group acts as a mechanism-based inactivator, forming a covalent adduct with the FAD cofactor of the MAO enzyme, leading to irreversible inhibition.
Below is a diagram outlining the experimental workflow for assessing MAO inhibitory activity.
Caption: Experimental workflow for the MAO-Glo™ assay.
III. Protein Kinase Inhibition: A Potential New Avenue
The piperidine scaffold is also present in a number of protein kinase inhibitors.[15] Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a common cause of cancer and other diseases. The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation, and its hyperactivation is frequently observed in cancer.[7]
Analogous Structures and Kinase Inhibitory Activity
While direct evidence for this compound as a kinase inhibitor is lacking, the piperidine moiety is a key component of known Akt inhibitors. For example, AZD5363 is a potent, orally bioavailable inhibitor of Akt kinases that features a piperidine ring.[15] Given the prevalence of the piperidine scaffold in kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against certain kinases.
Below is a diagram of the PI3K/Akt signaling pathway, a potential target for piperidine-containing compounds.
Caption: The PI3K/Akt signaling pathway, a potential target for piperidine-based inhibitors.
IV. Experimental Protocols
To facilitate further research into the biological activities of this compound and its analogs, detailed protocols for key in-vitro assays are provided below.
A. Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest (e.g., MCF7, HCT116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[17] Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Monoamine Oxidase Inhibition (MAO-Glo™ Assay)
This luminescent assay measures the activity of MAO-A and MAO-B.
Materials:
-
MAO-Glo™ Assay Kit (Promega)[18]
-
Recombinant human MAO-A and MAO-B enzymes
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the MAO Reaction Buffer, luminogenic MAO substrate, and Luciferin Detection Reagent according to the kit protocol.[19]
-
Compound Incubation: In the wells of the microplate, add the MAO enzyme and the test compounds at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Initiate MAO Reaction: Add the luminogenic MAO substrate to all wells to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).[20]
-
Detection: Add the reconstituted Luciferin Detection Reagent to each well. This will stop the MAO reaction and initiate the luminescent signal.[18]
-
Luminescence Measurement: Incubate for 20 minutes at room temperature to stabilize the luminescent signal.[20] Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of MAO inhibition for each compound concentration and determine the IC50 value.
C. Akt Kinase Activity Assay
This assay measures the activity of Akt kinase by detecting the phosphorylation of a substrate.
Materials:
-
Akt Kinase Assay Kit (e.g., Abcam ab139436 or Cell Signaling Technology #9840)[12][21]
-
Purified active Akt enzyme or cell lysates containing Akt
-
ATP
-
Kinase assay buffer
-
GSK-3 fusion protein (substrate)
-
Phospho-GSK-3α/β specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a 96-well plate with the GSK-3 substrate.
-
Kinase Reaction: In each well, add the Akt enzyme, the test compounds at various concentrations, and ATP in kinase assay buffer.[22] Incubate at 30°C for a specified time (e.g., 1-4 hours) to allow for substrate phosphorylation.[22]
-
Detection of Phosphorylation:
-
Absorbance Measurement: Add the stop solution to quench the reaction, which will turn the color to yellow. Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of Akt inhibition for each compound concentration and determine the IC50 value.
V. Conclusion and Future Directions
The structural combination of a 4-piperidone core and an N-propargyl group in this compound presents a compelling starting point for the development of novel therapeutic agents. Based on the analysis of analogous structures, this compound holds potential as an anticancer agent, a monoamine oxidase inhibitor, and possibly a protein kinase inhibitor.
Further research should focus on the synthesis and in-vitro evaluation of this compound using the protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving modifications to both the piperidone ring and the propargyl moiety, will be crucial in optimizing potency and selectivity for specific biological targets. The multifaceted biological activities associated with this scaffold underscore its potential to yield novel drug candidates for a range of diseases.
References
- 1. jppres.com [jppres.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. content.abcam.com [content.abcam.com]
- 13. Pargyline - Wikipedia [en.wikipedia.org]
- 14. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 22. resources.novusbio.com [resources.novusbio.com]
A Researcher's Guide to In Vitro Stability Assessment of 1-(2-propyn-1-yl)-4-piperidinone Derivatives
This guide provides a comprehensive framework for assessing the in vitro stability of 1-(2-propyn-1-yl)-4-piperidinone derivatives, a chemical scaffold of growing interest in medicinal chemistry. Understanding a compound's stability in the early stages of drug discovery is paramount, as it directly influences its pharmacokinetic profile, potential for toxicity, and overall viability as a therapeutic candidate.[1][2] This document moves beyond simple protocol recitation to explain the causal relationships behind experimental design, ensuring that the data generated is both robust and contextually relevant for drug development professionals.
We will explore the two primary pillars of preclinical in vitro stability: metabolic stability, which assesses susceptibility to enzymatic degradation, and chemical stability, which evaluates the molecule's intrinsic robustness in physiological environments.
The Crucial Role of Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1] A compound that is rapidly metabolized will have a short half-life and low bioavailability, often rendering it ineffective in vivo.[2][3] For this compound derivatives, two key structural motifs are of particular interest:
-
The Piperidinone Ring: Saturated heterocycles like piperidine are common sites for metabolism, often undergoing hydroxylation or other oxidative reactions mediated by Cytochrome P450 (CYP) enzymes.[4]
-
The Propargylamine Moiety: The propargyl group (a C≡C-C-N system) can be a substrate for various enzymes, including CYPs and monoamine oxidases (MAOs), and its metabolism can sometimes lead to reactive intermediates.[5][6]
The most common and efficient method for an initial assessment of metabolic stability is the liver microsomal stability assay.[7][8] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[8]
Comparative Metabolic Stability Data (Illustrative)
The following table provides a template for comparing the metabolic stability of different hypothetical derivatives. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound ID | Structure Modification | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| PD-01 | (Parent Compound) | 25 | 27.7 |
| PD-02 | Methyl substitution on piperidinone ring | 48 | 14.4 |
| PD-03 | Fluorine substitution on propargyl group | > 60 | < 11.5 |
| Verapamil | (High Clearance Control) | 8 | 86.6 |
| Carbamazepine | (Low Clearance Control) | 55 | 12.6 |
Note: Data is for illustrative purposes only and must be determined experimentally.
Workflow for Liver Microsomal Stability Assessment
The following diagram outlines the typical workflow for a liver microsomal stability assay.
Caption: Workflow for the liver microsomal stability assay.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol describes a typical procedure for determining metabolic stability using human liver microsomes (HLM).
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System (NRS): Prepare a solution in phosphate buffer containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates the essential cofactor NADPH, which is consumed by CYP enzymes.[9]
-
Microsomes: On the day of the experiment, thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation Procedure:
-
Add the test compound to the diluted microsomal suspension to achieve a final concentration of 1 µM. Include positive and negative control compounds (e.g., Verapamil and Carbamazepine).
-
Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to allow the compound to equilibrate with the enzymes.
-
Initiate the metabolic reaction by adding a pre-warmed aliquot of the NRS. This is considered Time 0.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[7]
-
-
Sample Processing & Analysis:
-
Immediately terminate the reaction by adding the aliquot to 2-3 volumes of a cold 'stop solution' (e.g., acetonitrile or methanol) containing an internal standard (IS) for analytical normalization.
-
Vortex the samples and centrifuge at high speed (e.g., >3000 x g) for 10 minutes to precipitate the microsomal proteins.[9]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound concentration in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10][11]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of this line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[12]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) x (Incubation Volume / mg of microsomal protein) .[12]
-
Assessing Stability in Biological Fluids: Plasma Stability
Compounds must be stable in systemic circulation to reach their target. Plasma contains a variety of enzymes, such as esterases and amidases, that can degrade susceptible compounds.[3][13] Although the this compound core does not contain classically labile groups like esters, assessing plasma stability is a critical checkpoint to rule out unexpected degradation pathways and ensure data from other assays is reliable.[3]
Workflow for Plasma Stability Assessment
Caption: Workflow for the in vitro plasma stability assay.
Experimental Protocol: Plasma Stability Assay
-
Reagent Preparation:
-
Incubation Procedure:
-
Pre-warm an appropriate volume of plasma to 37°C.
-
Spike the test compound into the plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid affecting enzyme activity. This is Time 0.
-
Incubate the plate or tubes at 37°C, often with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.[13]
-
-
Sample Processing & Analysis:
-
Immediately terminate any enzymatic activity by adding the aliquot to 3-4 volumes of cold acetonitrile containing an internal standard.[10]
-
Vortex vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the Time 0 sample.
-
If significant degradation (>15-20%) is observed, a half-life can be calculated similarly to the metabolic stability assay.
-
Evaluating Intrinsic Chemical Stability
In addition to enzymatic degradation, a compound's inherent chemical stability under physiological pH and temperature is a critical parameter.[14][15] This is typically assessed by incubating the compound in buffers of varying pH (e.g., pH 1.2 for gastric fluid, pH 7.4 for blood) at 37°C. For the this compound scaffold, this assay confirms that any degradation observed in microsomal or plasma incubations is enzyme-mediated and not due to simple hydrolysis.
A study on 2,6-piperidinedione derivatives demonstrated their stability through HPLC analysis after incubation at various temperatures and pH levels, confirming the robustness of the core ring structure under these conditions.[14][15]
Conclusion
A systematic, multi-faceted approach to in vitro stability testing is essential for the successful progression of this compound derivatives in the drug discovery pipeline. By employing robust and well-validated assays for metabolic, plasma, and chemical stability, researchers can effectively compare candidates, identify potential liabilities associated with specific structural modifications, and build a comprehensive data package to inform decisions for further development. The protocols and frameworks provided in this guide offer a foundation for generating high-quality, reproducible data, ultimately de-risking candidates and accelerating the path to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. admescope.com [admescope.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. youtube.com [youtube.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Plasma Stability Assay | Domainex [domainex.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Synthesis, spectroscopic characterization, stability assessment and DNA-binding of new 2,6-piperidinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Spectroscopic Journey: Distinguishing 1-(2-propyn-1-yl)-4-piperidinone from its Precursors
In the synthesis of novel chemical entities for drug discovery and development, rigorous characterization of the final product is paramount to ensure its identity and purity. This guide provides a detailed spectroscopic comparison of 1-(2-propyn-1-yl)-4-piperidinone, a versatile building block in medicinal chemistry, with its common precursors, 4-piperidinone and propargyl bromide. By examining the key features in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), we can clearly distinguish the product from the starting materials. This analysis serves as a critical tool for researchers, scientists, and professionals in the field of drug development to confirm the successful synthesis of the target molecule.
The Synthetic Pathway: A Prelude to Spectroscopic Analysis
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The secondary amine of 4-piperidinone acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide, leading to the formation of the N-alkynylated product and hydrobromic acid as a byproduct. A base is often added to neutralize the acid and drive the reaction to completion.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Propyn-1-yl)-4-piperidinone
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 1-(2-Propyn-1-yl)-4-piperidinone, a versatile building block in medicinal chemistry, requires meticulous attention not only in its application but also in its disposal. Improper handling of this compound can lead to safety hazards and environmental contamination. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in scientific principles and established safety practices. Our objective is to empower researchers with the knowledge to manage this chemical responsibly, ensuring a safe laboratory environment and adherence to regulatory standards.
Understanding the Compound: A Prerequisite for Safe Handling
Before initiating any disposal procedure, a thorough understanding of the chemical's properties is paramount. This compound is a bifunctional molecule, incorporating a piperidinone ring and a terminal alkyne. This unique structure informs its reactivity and potential hazards.
-
Piperidinone Core: The piperidinone moiety is a common scaffold in many biologically active compounds. While generally stable, it can undergo various chemical transformations.
-
Propargyl Group (2-Propyn-1-yl): The terminal alkyne is a high-energy functional group. It is susceptible to exothermic reactions, particularly with certain metals, and can be a precursor to the formation of explosive acetylides.
A comprehensive review of the Safety Data Sheet (SDS) for this compound is the critical first step before handling or disposal. The SDS provides invaluable information on physical and chemical properties, toxicity, and required personal protective equipment (PPE).
Risk Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before any disposal activities. This involves evaluating the quantity of the chemical to be disposed of, the potential for exposure, and the specific laboratory environment.
Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of the chemical or its solutions, which can cause serious eye irritation or damage. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended when handling larger quantities or for prolonged periods. |
| Body Protection | A flame-resistant laboratory coat. | Protects against spills and splashes on clothing and skin. The flame-resistant property is an added precaution due to the potential flammability of organic solvents. |
| Respiratory | To be used in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large spills. | Minimizes the inhalation of potentially harmful vapors or aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound. This procedure is designed for small quantities typically used in a research laboratory setting. For bulk quantities, consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.
Initial Neutralization and Quenching (for small quantities)
The primary concern with the disposal of this compound is the reactive terminal alkyne. This group should be "quenched" to a less reactive form before disposal.
Materials:
-
This compound waste
-
A suitable solvent (e.g., ethanol or isopropanol)
-
A weak acid (e.g., 1 M solution of sodium bisulfate)
-
A compatible waste container, properly labeled
Procedure:
-
Dilution: In a well-ventilated chemical fume hood, dilute the this compound waste with a 5-10 fold excess of a compatible solvent like ethanol or isopropanol. This reduces the concentration and mitigates the risk of a rapid, uncontrolled reaction.
-
Quenching the Alkyne: Slowly and with stirring, add a weak acid solution, such as 1 M sodium bisulfate, to the diluted waste. The acidic conditions help to protonate the acetylide if any has formed, rendering it less reactive. Monitor for any signs of reaction, such as gas evolution or a temperature increase. If a significant reaction occurs, slow down the addition rate.
-
Neutralization: After the quenching step, neutralize the solution by adding a weak base, such as a saturated solution of sodium bicarbonate, until the pH is near neutral (pH 6-8). This can be checked with pH paper.
-
Containerization: Transfer the neutralized and quenched solution to a properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," the chemical name, and the approximate concentration.
Segregation and Storage
Proper segregation of chemical waste is crucial to prevent accidental mixing of incompatible materials.
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the container is sealed tightly to prevent the release of vapors.
-
Do not mix this waste stream with other chemical waste, particularly strong oxidizing agents or bases, which could potentially react with the quenched compound or the solvent.
Final Disposal
The final disposal of the containerized waste must be handled by your institution's EHS department or a licensed hazardous waste disposal company. They have the expertise and facilities to manage the ultimate destruction of the chemical in a safe and environmentally sound manner, typically through high-temperature incineration.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
For small spills (a few milliliters):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
For large spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS department and follow their emergency procedures.
-
Do not attempt to clean up a large spill without proper training and equipment.
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following this comprehensive guide for the disposal of this compound, researchers can mitigate risks, ensure compliance, and contribute to a safer scientific community. Always remember that these guidelines are a supplement to, not a replacement for, your institution's specific safety protocols and the guidance of your EHS department.
Personal protective equipment for handling 1-(2-Propyn-1-yl)-4-piperidinone
An Expert Guide to Personal Protective Equipment for Handling 1-(2-Propyn-1-yl)-4-piperidinone
As a Senior Application Scientist, my primary objective is to empower our scientific community to achieve groundbreaking results safely and efficiently. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of safety and trust in your laboratory operations.
Understanding the Hazard Profile
This compound is a bifunctional molecule, and its hazard profile is derived from its constituent parts: the piperidinone ring and the terminal alkyne (propargyl) group. While comprehensive toxicological data for this specific compound is not widely available, a conservative approach based on its chemical functionalities is essential.
-
Piperidinone Core: Piperidine derivatives can range in toxicity, with some exhibiting irritant properties. Related piperidinone compounds are classified as causing skin and eye irritation.[1] Safety data for similar structures indicates they can be harmful if swallowed.[2]
-
Terminal Alkyne (Propargyl Group): The C-H bond on a terminal alkyne is weakly acidic, allowing it to form acetylide anions, which are highly reactive nucleophiles.[3][4] While this reactivity is useful synthetically, it also means the compound can be incompatible with strong bases or certain metals. Propargyl-containing compounds must be handled with care to avoid potentially energetic or explosive reactions, especially in the presence of certain catalysts or upon heating.[5][6]
Given this profile, the primary risks during handling are dermal contact, eye exposure, and inhalation of aerosolized powder.
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing PPE, it is crucial to remember that it is the last line of defense. The most effective safety measures are engineering and administrative controls.
-
Engineering Controls: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[7][8] This is non-negotiable and is your primary tool for minimizing inhalation exposure.
-
Administrative Controls: Your institution's standard operating procedures (SOPs), chemical hygiene plan, and proper training constitute the necessary administrative controls. Never work alone and always ensure colleagues are aware of the hazardous materials in use.
A Detailed Protocol for Personal Protective Equipment (PPE)
The appropriate PPE is dictated by a risk assessment of the specific task being performed. The following sections provide a step-by-step guide for baseline and elevated-risk scenarios.
Core PPE for Standard Laboratory Operations
These items are mandatory for any work involving this compound, such as weighing small quantities or preparing dilute solutions within a fume hood.
-
Eye Protection:
-
Protocol: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum.[9]
-
Causality: Safety glasses protect against minor splashes and projectiles. The side shields are critical for preventing exposure from the periphery.
-
-
Hand Protection:
-
Protocol: Wear powder-free nitrile gloves.[10] Inspect each glove for pinholes or tears before donning. For any suspected contamination, remove gloves immediately using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second), dispose of them in the designated hazardous waste, and wash hands thoroughly.[11]
-
Causality: Nitrile provides a suitable barrier against incidental splashes of a wide range of organic chemicals. Powder-free gloves are essential to prevent the powder from absorbing and aerosolizing hazardous compounds.[12][13]
-
-
Protective Clothing:
-
Protocol: A long-sleeved, flame-resistant laboratory coat that fastens in the front is required.[8] Wear closed-toe shoes made of a non-porous material.
-
Causality: The lab coat protects your skin and personal clothing from contamination. Closed-toe shoes prevent injury from dropped equipment and protect feet from spills.
-
Enhanced PPE for High-Risk Operations
For tasks with an elevated risk of splashing or aerosol generation (e.g., transferring large volumes, running reactions under pressure, cleaning up spills), the following enhanced PPE is required.
-
Eye and Face Protection:
-
Protocol: In addition to safety glasses, wear a full-face shield.[10]
-
Causality: A face shield provides a secondary, broader barrier that protects the entire face from significant splashes.
-
-
Hand Protection (Double-Gloving):
-
Protocol: Wear two pairs of nitrile gloves. The inner glove should be tucked under the cuff of your lab coat, and the outer glove should be pulled over the cuff.[11] Change the outer glove frequently, especially after direct contact with the chemical.
-
Causality: Double-gloving provides redundant protection. If the outer glove is compromised, the inner glove continues to offer a barrier while you safely retreat, remove the outer pair, and don a new one.
-
-
Body Protection:
-
Protocol: Wear a chemically resistant apron over your lab coat.[10]
-
Causality: For significant splash risks, the apron provides an impermeable barrier that a standard lab coat may not.
-
Emergency PPE (Spills and Releases)
In the event of an uncontrolled release or large spill outside of a fume hood, respiratory protection is critical.
-
Respiratory Protection:
-
Protocol: Use a NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter. Crucially, personnel must be medically cleared and have passed a fit test for the specific model of respirator being used, as required by OSHA standards. [12] A surgical mask provides no protection against chemical vapors or fine powders.[13]
-
Causality: The organic vapor cartridge adsorbs gaseous molecules, while the P100 filter removes at least 99.97% of airborne particles. A proper fit-tested seal is essential to prevent contaminated air from leaking around the mask.
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the correct level of PPE.
Caption: Decision workflow for selecting appropriate PPE based on task risk.
Operational and Disposal Plans
Safe handling extends beyond wearing PPE to include your actions and waste management.
Operational Plan:
-
Preparation: Before handling the chemical, ensure your fume hood is operational, the work area is clear, and you have donned the appropriate PPE. Locate the nearest safety shower and eyewash station.
-
Handling: Use spark-proof tools where possible.[5][6] When transferring the solid, use a spatula and weighing paper; avoid creating dust. For solutions, use a syringe or cannula.
-
Post-Handling: After use, decontaminate the work surface. Wash hands thoroughly with soap and water after removing gloves.[11]
Disposal Plan:
All materials contaminated with this compound must be disposed of as hazardous waste.
-
Solid Waste: Used gloves, weighing paper, and contaminated consumables must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10][14]
-
Liquid Waste: Unused material and reaction waste must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers or bases).[14]
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor, in accordance with all local, state, and federal regulations.[5][14][15]
By integrating these expert protocols and understanding the reasoning behind them, you build a robust safety system that protects you, your colleagues, and the integrity of your research. Always perform a procedure-specific risk assessment before beginning any new experiment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. rawsource.com [rawsource.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. pppmag.com [pppmag.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
